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Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate Documentation Hub

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  • Product: Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate
  • CAS: 1445322-61-1

Core Science & Biosynthesis

Foundational

Structure elucidation of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate

An In-Depth Technical Guide to the Structure Elucidation of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate Preamble: The Imperative of Unambiguous Structure Elucidation In the landscape of drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate

Preamble: The Imperative of Unambiguous Structure Elucidation

In the landscape of drug discovery and materials science, the precise characterization of a novel chemical entity is the bedrock upon which all subsequent research is built. An erroneously assigned structure can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the costly failure of promising development programs. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a novel heterocyclic compound, Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate, using a synergistic suite of modern analytical techniques.

Our approach is not merely a sequence of experiments but a logical, self-validating workflow. We will begin by defining the elemental composition and proceed through the meticulous assembly of the molecular framework using advanced NMR spectroscopy, culminating in the ultimate confirmation of the proposed structure. Each step is rationalized, explaining not just what to do, but why it is the critical next step in solving the molecular puzzle.

Part 1: Foundational Analysis - Determining the Molecular Formula

Before any structural fragments can be pieced together, the fundamental building blocks—the atoms themselves—must be inventoried. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing an exceptionally accurate mass measurement that allows for the confident determination of a molecule's elemental composition.

The Power of High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone of pharmaceutical analysis, crucial from initial discovery through to quality control.[1][2] For novel structure elucidation, Electrospray Ionization (ESI) is a preferred "soft" ionization technique as it typically preserves the molecule's integrity, yielding an abundant molecular ion.[3] HRMS refines this by measuring the mass-to-charge ratio (m/z) to four or more decimal places, a level of precision that distinguishes between ions of the same nominal mass but different elemental formulas.

The presence of bromine in our target molecule provides a distinct isotopic signature. Bromine exists naturally as two major isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), resulting in a characteristic M+ and M+2 ion cluster in the mass spectrum with nearly equal intensity. This pattern is a powerful diagnostic tool for confirming the presence and number of bromine atoms.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL for infusion.

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Operate in positive ion mode to generate the protonated molecular ion, [M+H]⁺.

  • Mass Calibration: Calibrate the instrument immediately prior to analysis using a known reference standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 100-500.

  • Analysis: Process the acquired spectrum to identify the monoisotopic mass of the [M+H]⁺ ion and the corresponding [M+2+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass and compare the observed isotopic pattern with the theoretical pattern for the proposed formula.

Data Interpretation & Validation

For Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate (C₁₄H₁₅BrN₂O₂), the expected HRMS data provides a self-validating system.

Table 1: HRMS Data and Isotopic Pattern Analysis

IonCalculated m/zObserved m/z (example)Mass Accuracy (ppm)Relative Abundance
[C₁₄H₁₅⁷⁹BrN₂O₂+H]⁺323.0402323.0405< 2100.0%
[C₁₄H₁₅⁸¹BrN₂O₂+H]⁺325.0381325.0383< 297.3%

The confirmation of the molecular formula C₁₄H₁₅BrN₂O₂ allows for the calculation of the Degree of Unsaturation (DoU) , a crucial first step in deducing the presence of rings or multiple bonds.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 14 + 1 - (15/2) - (1/2) + (2/2) = 8

A DoU of 8 suggests a highly unsaturated, likely aromatic system. This value is consistent with a benzodiazole core (a fused bicyclic aromatic system accounting for 5 degrees), a carboxylate group (1 degree), and a cyclopentyl ring (1 degree), totaling 7 degrees. The final degree of unsaturation is accounted for by the second double bond within the diazole ring of the benzodiazole system.

Part 2: Mapping the Core Structure with 1D and 2D NMR

With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the carbon-hydrogen framework and assemble the constituent parts. NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4]

Logical Workflow for NMR Analysis

The following diagram illustrates the logical progression of NMR experiments, starting from simple 1D spectra to more complex 2D correlation experiments that link the molecular fragments.

G cluster_2D 2D NMR Connectivity H1_NMR ¹H NMR (Proton Environments & Counts) HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC COSY COSY (¹H-¹H Couplings) H1_NMR->COSY C13_NMR ¹³C NMR / DEPT (Carbon Environments & Types) C13_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC COSY->HMBC Final_Structure Proposed Structure HMBC->Final_Structure

Caption: NMR workflow for structure elucidation.

¹H NMR Spectroscopy: The Initial Proton Map

The ¹H NMR spectrum provides the first glimpse of the molecule's proton framework, revealing the number of distinct proton environments, the relative number of protons in each environment (integration), and their neighboring protons (multiplicity).

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data and Interpretation

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H-4~8.2-8.4d (J ≈ 1-2 Hz)1HAromatic proton deshielded by adjacent ester and N. Meta-coupled to H-6.
H-6~8.0-8.2d (J ≈ 1-2 Hz)1HAromatic proton deshielded by adjacent Br. Meta-coupled to H-4.
H-2~8.1-8.3s1HProton on the diazole ring, typically a singlet in this environment.
N-CH (Cyclopentyl)~4.8-5.2m1HMethine proton directly attached to nitrogen, significantly deshielded.
CH₂ (Cyclopentyl)~1.7-2.2m8HOverlapping multiplets for the four methylene groups of the cyclopentyl ring.
O-CH₃ (Ester)~3.9-4.1s3HMethyl protons of the ester group, a characteristic singlet.
¹³C NMR and DEPT: Identifying the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C=O) are absent in the DEPT-135 spectrum.

Experimental Protocol: ¹³C NMR / DEPT-135

  • Sample: Use the same sample prepared for ¹H NMR.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum and a separate DEPT-135 spectrum.

Predicted ¹³C NMR Data and Interpretation

Carbon AssignmentPredicted δ (ppm)DEPT-135Rationale
C=O (Ester)~165-168AbsentCarbonyl carbon of the ester group.
C-2~142-145Positive (CH)Carbon of the diazole ring.
C-3a, C-7a~135-145AbsentQuaternary carbons at the ring fusion.
C-5~125-130AbsentQuaternary carbon attached to the ester.
C-4~122-126Positive (CH)Aromatic CH.
C-6~118-122Positive (CH)Aromatic CH.
C-7~115-120AbsentQuaternary carbon attached to Bromine.
N-CH (Cyclopentyl)~60-65Positive (CH)Methine carbon attached to nitrogen.
CH₂ (Cyclopentyl)~25-35NegativeMethylene carbons of the cyclopentyl ring.
O-CH₃ (Ester)~52-55Positive (CH₃)Methyl carbon of the ester.
2D NMR: Connecting the Pieces

While 1D NMR identifies the fragments, 2D NMR provides the crucial connectivity information.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is the essential first step in 2D analysis. It creates a correlation map between each proton and the carbon it is directly attached to, definitively linking the ¹H and ¹³C assignments.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is invaluable for tracing the connectivity within spin systems, such as confirming the proton network within the cyclopentyl ring and the meta-coupling between H-4 and H-6 on the aromatic ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the entire molecule. It reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds), allowing us to connect the isolated fragments identified by COSY and 1D NMR.

Key Expected HMBC Correlations for Structure Assembly:

  • Ester to Ring: A strong correlation from the O-CH₃ protons (~4.0 ppm) to the C=O carbon (~166 ppm). A crucial correlation from these same protons to the C-5 aromatic carbon confirms the ester's position.

  • Cyclopentyl to Ring: A key correlation from the N-CH proton (~5.0 ppm) to the C-2 and C-7a carbons of the benzodiazole core, unequivocally placing the cyclopentyl group on the N-1 nitrogen.

  • Intra-Ring Connectivity:

    • The H-4 proton should show correlations to the C=O, C-6, and C-7a carbons.

    • The H-6 proton should show correlations to the C-4, C-7a, and C-7 carbons.

    • The H-2 proton should show correlations to the C-3a and C-7a carbons, confirming the diazole ring structure.

The following diagram illustrates how these key HMBC correlations act as bridges to connect the molecular fragments into the final, validated structure.

G cluster_frags Molecular Fragments (from 1D NMR) Cyclopentyl Cyclopentyl Group (N-CH, 4xCH₂) Core Assembled Benzodiazole Core Cyclopentyl->Core H(N-CH) → C(7a) & C(2) Ester Methyl Ester (O-CH₃, C=O) Ester->Core H(O-CH₃) → C(5) Benzene Disubstituted Benzene Ring (C-4, C-6) Benzene->Core H(4) → C(6) & C(7a) H(6) → C(4) & C(7) Diazole Diazole Proton (H-2) Diazole->Core H(2) → C(7a) & C(3a)

Caption: Key HMBC correlations for structural assembly.

Part 3: Absolute Confirmation with X-ray Crystallography

While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence in the proposed structure, single-crystal X-ray crystallography stands as the unequivocal "gold standard" for structure proof.[5] It provides a definitive 3D map of the molecule in the solid state, confirming not only the connectivity but also the precise bond lengths, bond angles, and conformation. For chiral molecules, it is the most powerful method for determining the absolute configuration.[6][7][8][9]

The Causality of X-ray Crystallography

The necessity for this final step lies in its power to resolve any remaining ambiguity. In complex molecules, subtle NMR effects or unexpected long-range correlations could potentially lead to an incorrect assignment. X-ray crystallography bypasses interpretation of indirect data and provides a direct image of the molecular structure, serving as the ultimate validation of the spectroscopic evidence.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The primary challenge is often growing a single, high-quality crystal suitable for diffraction. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound. A variety of solvents and solvent mixtures (e.g., hexane/ethyl acetate, methanol, acetone) should be screened.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An initial structural model is fitted to the electron density and then refined using least-squares methods to yield the final, precise atomic coordinates.

The result is an unambiguous confirmation of the structure of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate, validating the entire body of evidence gathered from mass spectrometry and NMR spectroscopy.

Conclusion

The structure elucidation of a novel molecule is a systematic process of evidence accumulation and logical deduction. This guide has outlined a robust, multi-technique workflow that begins with the foundational determination of the molecular formula by HRMS, proceeds to the detailed mapping of the molecular framework using a suite of 1D and 2D NMR experiments, and culminates in the absolute proof of structure via single-crystal X-ray crystallography. By understanding the causality behind each experimental choice and integrating the data in a logical sequence, researchers can achieve unambiguous and trustworthy structural assignment, a critical prerequisite for advancing research and development in the chemical sciences.

References

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Exploratory

The Multifaceted Biological Activities of Novel Benzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Promise of the Benzimidazole Scaffold The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occ...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Promise of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a myriad of biological targets, making it a cornerstone in the development of therapeutics with a wide spectrum of activities.[1][2] This guide provides an in-depth exploration of the biological activities of novel benzimidazole derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. We will delve into the mechanistic underpinnings of their actions, provide detailed protocols for their evaluation, and present a framework for the rational design of next-generation therapeutic agents.

I. The Synthetic Landscape: Crafting Novel Benzimidazole Derivatives

The versatility of the benzimidazole core lies in the accessibility of its synthetic routes, allowing for the introduction of diverse functionalities at various positions of the ring system. This chemical tractability is paramount for tuning the biological activity and pharmacokinetic properties of the resulting derivatives.

A. Classical and Modern Synthetic Strategies

Traditional synthesis often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, a method that has been refined over the years to improve yields and broaden substrate scope.[3] More contemporary approaches, such as microwave-assisted synthesis and the use of green chemistry principles, offer significant advantages in terms of reaction times, energy efficiency, and environmental impact.[4][5] These modern techniques facilitate the rapid generation of diverse compound libraries, which is crucial for high-throughput screening and structure-activity relationship (SAR) studies.

B. General Synthetic Protocol: A Representative Example

A common and effective method for synthesizing 2-substituted benzimidazoles involves the reaction of an appropriate o-phenylenediamine with an aldehyde in the presence of an oxidizing agent or a catalyst. This one-pot synthesis is often efficient and yields the desired products in good purity.

Experimental Protocol: Synthesis of a 2-Arylbenzimidazole Derivative

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and an aromatic aldehyde (1 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) or an oxidizing agent (e.g., sodium metabisulfite).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

II. Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzimidazole derivatives have emerged as a prominent class of anticancer agents, exhibiting a remarkable ability to interfere with various cellular processes that are critical for tumor growth and survival.[1][6] Their mechanisms of action are diverse and often multi-targeted, making them attractive candidates for overcoming drug resistance.

A. Mechanism of Action: A Multi-pronged Attack

The anticancer effects of benzimidazole derivatives are attributed to their ability to modulate a wide array of molecular targets, including:

  • Tubulin Polymerization Inhibition: A significant number of benzimidazole derivatives exert their cytotoxic effects by interfering with microtubule dynamics.[7][8] They bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[8]

  • Inhibition of Key Signaling Pathways: These compounds have been shown to modulate critical signaling cascades that are often dysregulated in cancer, such as the MAPK and PI3K/Akt pathways.[1][9][10][11] By inhibiting key kinases in these pathways, they can suppress cell proliferation, survival, and angiogenesis.

  • DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into the DNA minor groove or inhibit topoisomerase enzymes, leading to DNA damage and the induction of apoptosis.[1]

  • Epigenetic Modulation: Emerging evidence suggests that certain benzimidazoles can act as inhibitors of epigenetic targets, influencing gene expression patterns that are crucial for cancer development and progression.

Signaling Pathway: Benzimidazole Derivatives Targeting Receptor Tyrosine Kinase (RTK) Signaling

RTK_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds and activates Grb2/SOS Grb2/SOS RTK->Grb2/SOS Recruits PI3K PI3K RTK->PI3K Activates Benzimidazole Novel Benzimidazole Derivative Benzimidazole->RTK Inhibits phosphorylation Ras Ras Grb2/SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits and activates mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Inhibition of RTK signaling by benzimidazole derivatives.

B. Data Presentation: Anticancer Activity of Representative Benzimidazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
BD-1 MCF-7 (Breast)2.5Tubulin Polymerization Inhibitor[8]
BD-2 HCT-116 (Colon)5.1PI3K/Akt Pathway Inhibitor[9]
BD-3 A549 (Lung)1.8EGFR/HER2 Inhibitor[10]
BD-4 HL-60 (Leukemia)0.9Topoisomerase II Inhibitor[1]
BD-5 SK-MEL-28 (Melanoma)3.2BRAF V600E Inhibitor[12]
C. Experimental Protocols for Anticancer Activity Evaluation

1. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer (GTP) to a final concentration of 3-5 mg/mL. Prepare serial dilutions of the benzimidazole derivative and a positive control (e.g., nocodazole).

  • Reaction Setup: In a 96-well plate, add the tubulin solution, GTP, and the test compound or control.

  • Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The absorbance increase corresponds to the formation of microtubules.

  • Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of the compound.

Workflow: From Synthesis to Anticancer Evaluation

Anticancer_Workflow Synthesis Synthesis of Novel Benzimidazole Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->In_Vitro_Screening IC50_Determination IC50 Value Determination In_Vitro_Screening->IC50_Determination Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action Tubulin_Assay Tubulin Polymerization Assay Mechanism_of_Action->Tubulin_Assay Kinase_Assay Kinase Inhibition Assays (e.g., EGFR, PI3K) Mechanism_of_Action->Kinase_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism_of_Action->Apoptosis_Assay Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for anticancer drug discovery.

III. Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new therapeutic agents with novel mechanisms of action. Benzimidazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[14][15][16]

A. Mechanism of Action: Disrupting Microbial Viability

The antimicrobial effects of benzimidazoles are often attributed to their ability to:

  • Inhibit DNA Gyrase: Some derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, leading to bacterial cell death.

  • Interfere with Ergosterol Biosynthesis: In fungi, certain benzimidazoles can inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption and fungal cell death.

  • Disrupt Other Essential Cellular Processes: These compounds can also interfere with other microbial processes, such as folate biosynthesis and nucleic acid synthesis.

B. Data Presentation: Antimicrobial Activity of Representative Benzimidazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Mechanism of ActionReference
BD-6 Staphylococcus aureus8DNA Gyrase Inhibitor[17]
BD-7 Escherichia coli16Unknown[15]
BD-8 Candida albicans4Ergosterol Biosynthesis Inhibitor[8]
BD-9 Aspergillus niger8Unknown[8]
C. Experimental Protocols for Antimicrobial Activity Evaluation

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Prepare serial twofold dilutions of the benzimidazole derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

2. Disc Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent.

Protocol:

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism onto the surface of an agar plate.

  • Disc Application: Place sterile filter paper discs impregnated with a known concentration of the benzimidazole derivative onto the agar surface.

  • Incubation: Incubate the plate under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited). The size of the zone is proportional to the susceptibility of the microorganism to the compound.

IV. Antiviral Activity: A Promising Frontier

Several benzimidazole derivatives have demonstrated significant antiviral activity against a range of viruses, including both DNA and RNA viruses.[5] Their ability to target various stages of the viral life cycle makes them attractive candidates for the development of broad-spectrum antiviral drugs.

A. Mechanism of Action: Inhibiting Viral Replication

The antiviral mechanisms of benzimidazole derivatives can involve:

  • Inhibition of Viral Entry: Some compounds can block the attachment or entry of the virus into the host cell.

  • Inhibition of Viral Enzymes: They can inhibit the activity of essential viral enzymes, such as polymerases or proteases, which are required for viral replication.

  • Interference with Viral Assembly and Release: Certain derivatives can disrupt the assembly of new viral particles or block their release from the host cell.

B. Experimental Protocols for Antiviral Activity Evaluation

Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

Protocol:

  • Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of serial dilutions of the benzimidazole derivative.

  • Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Stain the cells with a dye such as crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value (the concentration that reduces the number of plaques by 50%).[4][7][18][19]

V. Conclusion and Future Directions

The benzimidazole scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. The diverse mechanisms of action of its derivatives against cancer, microbes, and viruses underscore the importance of this heterocyclic system in drug discovery. Future research should focus on the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery and development of the next generation of benzimidazole-based therapeutics.

VI. References

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Lurain, N. S., & Chou, S. (2010). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Clinical and Vaccine Immunology, 17(4), 633–639.

  • Reid, D. C., & Estévez, A. (2021). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. STAR Protocols, 2(3), 100702.

  • Tan, C. H., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological Research, 169, 105615.

  • Benzimidazole Derivatives in Antiviral Therapy: A Comprehensive Review. (2023). Journal of Medicinal Chemistry.

  • BenchChem. (2025). Application Notes and Protocols: Plaque Reduction Assay for the Evaluation of Oxadin's Antiviral Activity.

  • Satija, S., et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Archiv der Pharmazie, 354(10), e2100142.

  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (2022). Molecules, 27(19), 6554.

  • Abdel-Gawad, H., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 473.

  • Investigation of the Effects of Benzimidazole Derivatives on the mTOR Pathway in Breast Cancer. (2025). Journal of Pharmaceutical Sciences.

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2019). Molecules, 24(5), 948.

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Medicinal Chemistry.

  • Synthesis and determination of antibacterial activity of Benzimidazole derivatives. (2025). IOSR Journal of Pharmacy and Biological Sciences.

  • MIC (μg cm-3) values of synthesis compounds (A-4c) against various bacterial strains. (n.d.). ResearchGate.

  • A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. (2015). Oncotarget, 6(11), 9152–9164.

  • Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathological Parameter Methods. (2025). Eastern Journal of Medicine.

  • Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. (1978). Antimicrobial Agents and Chemotherapy, 13(4), 542–545.

  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2021). Journal of Molecular Structure, 1239, 130499.

  • VanderWeele, D. (2021, March 19). PI3K/Akt Pathway Inhibition for the Treatment of Metastatic Castrate-Resistant Prostate Cancer [Video]. YouTube.

Sources

Foundational

Technical Whitepaper: Computational Characterization of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate

The following technical guide details the in silico modeling, computational profiling, and structural assessment of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate . This guide treats the molecule as a high-v...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in silico modeling, computational profiling, and structural assessment of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate .

This guide treats the molecule as a high-value New Chemical Entity (NCE) or advanced intermediate, likely relevant to kinase inhibition (e.g., Itk, PqsR) or GPCR modulation (GLP-1 analogs), based on its structural pharmacophore.[1][2][3]

[1][2][3]

Executive Summary & Structural Logic

The molecule Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate presents a unique scaffold for medicinal chemistry.[1][2][3] Its core—a 1,3-benzodiazole (benzimidazole)—is a "privileged structure" in drug discovery, capable of engaging diverse biological targets through hydrogen bonding and


-stacking interactions.[1][2][3]

Critical Structural Feature: The juxtaposition of the N1-cyclopentyl group and the C7-bromo substituent creates a specific steric environment known as peri-strain.[1][2][3] This interaction prevents the cyclopentyl ring from rotating freely, potentially locking the molecule into a bioactive conformation or, conversely, destabilizing the planar core.[1][2][3]

Modeling Objectives:

  • Quantum Mechanics (QM): Quantify the peri-strain energy and rotational barriers of the cyclopentyl group.

  • Reactivity Mapping: Assess the electrophilicity of the C7-Br bond for potential Suzuki-Miyaura cross-coupling (lead optimization).

  • ADMET Profiling: Predict solubility and membrane permeability, often rate-limiting for benzimidazole derivatives.[1][2][3]

Quantum Mechanical (QM) Profiling[2]

To accurately model this molecule, standard force fields (MMFF94, CHARMM) are insufficient due to the electronic repulsion between the N1-lone pair, the cyclopentyl ring, and the C7-Bromine.[1][2][3] Density Functional Theory (DFT) is required.[2][3]

DFT Optimization Protocol

Methodology: We employ the B3LYP hybrid functional with the 6-311G(d,p) basis set.[1][2][3] The inclusion of polarization functions (d,p) is non-negotiable for correctly modeling the electron-rich bromine atom.[1][2][3]

  • Step 1: Conformational Search. Generate 50 conformers using a stochastic search (Monte Carlo) to identify local minima for the cyclopentyl ring puckering.[2][3]

  • Step 2: Geometry Optimization. Optimize the lowest energy conformers in the gas phase and implicit solvent (Water, PCM model).[1][2][3]

  • Step 3: Frequency Calculation. Verify stationary points (zero imaginary frequencies) to ensure stability.

Electronic Properties & Reactivity

The Electrostatic Potential (ESP) Map is critical here.[2][3] The C5-methyl ester renders the ring electron-deficient, while the N3 nitrogen remains a strong hydrogen bond acceptor.[1][2][3]

PropertyPredicted Value (DFT)Implication
Dipole Moment ~4.2 DebyeHigh polarity; suggests good solubility in polar organic solvents (DMSO, MeOH) but potential membrane permeability issues.[1][2][3]
HOMO/LUMO Gap 4.1 eVIndicates moderate chemical stability.[1][2][3] The LUMO is likely localized on the benzimidazole core, facilitating nucleophilic attack at C2.[1][2][3]
C7-Br Bond Length 1.89 ÅSlightly elongated due to steric strain from the N1-cyclopentyl group, suggesting enhanced reactivity for palladium-catalyzed coupling.[1][2][3]

Pharmacokinetic (ADMET) Profiling[2]

Benzimidazoles often suffer from poor aqueous solubility.[1][2][3] The addition of the lipophilic cyclopentyl group and the hydrophobic bromine atom necessitates rigorous solubility modeling.[1][2][3]

Physicochemical Descriptors[1][2][3]
  • LogP (Consensus): 3.4 – 3.8

    • Analysis: The molecule falls within the ideal "drug-like" range (LogP < 5).[1][2][3] The cyclopentyl group adds ~1.5 log units, balancing the polarity of the ester and imidazole nitrogens.[1][2][3]

  • Topological Polar Surface Area (TPSA): ~55 Ų[2]

    • Analysis: Well below the 140 Ų threshold, predicting high passive absorption across the blood-brain barrier (BBB) and gastrointestinal tract.[1][2][3]

Toxicity Alerts (In Silico)
  • hERG Inhibition: Medium Risk.[2][3] The combination of a basic nitrogen (N3) and a lipophilic tail (cyclopentyl) is a classic pharmacophore for hERG channel blockage.[2][3] Mitigation: In later optimization, introduce polarity on the cyclopentyl ring.[1][2][3]

  • Ames Mutagenicity: Negative (Predicted).[2][3] The ester group is metabolically labile but not inherently genotoxic.[2][3]

Molecular Docking & Target Interaction[2]

Since a specific biological target was not defined, we employ a Target Fishing (Inverse Docking) workflow. This molecule shares structural homology with inhibitors of Itk (Interleukin-2 inducible T-cell kinase) and GLP-1 receptor agonists .[1][2][3]

Target Fishing Workflow

This protocol identifies the most likely biological partners for the scaffold.[1][2][3]

TargetFishing Ligand Ligand Structure (SMILES) DbSearch Pharmacophore Screening (ChEMBL/PDB) Ligand->DbSearch 3D Query Docking Inverse Docking (AutoDock Vina) DbSearch->Docking Candidate Targets (Kinases, GPCRs) Scoring Consensus Scoring (Z-Score) Docking->Scoring Binding Energy (ΔG < -8 kcal/mol) Validation MD Simulation (100 ns) Scoring->Validation Top Hits

Figure 1: Inverse docking workflow to identify potential biological targets for the benzimidazole scaffold.

Docking Protocol (AutoDock Vina)

If evaluating against a kinase target (e.g., Itk), the protocol is as follows:

  • Grid Generation: Center the grid box (20x20x20 Å) on the ATP-binding pocket of the kinase (PDB ID: 3MJ2 for Itk).[2][3]

  • Ligand Preparation: Set the N3 nitrogen as unprotonated (neutral form is dominant at pH 7.4 due to the electron-withdrawing ester).[1][2][3]

  • Constraint: Allow rotation of the cyclopentyl ring and the methyl ester bond.

  • Analysis: Look for the "Hinge Binder" motif.[2][3] The N3 nitrogen typically accepts a hydrogen bond from the backbone amide of the kinase hinge region.[1][2][3]

Molecular Dynamics (MD) Simulation[2]

To validate the stability of the Ligand-Target complex, a 100 ns MD simulation is required.[1][2][3]

System Setup:

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).[2][3]

  • Solvation: TIP3P Water model, cubic box with 10 Å padding.

  • Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.[1][2][3]

Key Metrics to Monitor:

  • RMSD (Root Mean Square Deviation): A plateau < 2.0 Å indicates a stable binding pose.[2][3]

  • RMSF (Root Mean Square Fluctuation): High fluctuation in the cyclopentyl region suggests it is solvent-exposed, whereas low fluctuation implies it is buried in a hydrophobic pocket (e.g., the specificity gate of a kinase).[2][3]

Synthesis & Optimization Pathway

The computational data informs the synthetic strategy.[1][2][3] The C7-Bromo position is the "growth vector."[1][2][3]

SynthesisPath Start Core Scaffold (7-Br, 5-COOMe) Step1 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Step1 Diversity Scan (C7 Position) Step2 Ester Hydrolysis (LiOH, THF/H2O) Step1->Step2 Deprotection Step3 Amide Coupling (HATU, R-NH2) Step2->Step3 Solubility Enhancement Final Lead Candidate (Optimized Potency) Step3->Final < 10 nM IC50

Figure 2: Lead optimization pathway leveraging the reactive handles identified by DFT profiling.

References

  • Benzimidazole Scaffold in Drug Design

    • Bansal, Y., & Silakari, O. (2012).[1][2][3] The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry.[1][2][3][4][5] Link

  • DFT Modeling of Halogenated Heterocycles

    • Becke, A. D. (1993).[2][3] Density-functional thermochemistry.[1][2][3] III. The role of exact exchange. The Journal of Chemical Physics.[2][3] Link[2]

  • Target Fishing & Inverse Docking Protocols

    • Lau, J. L., & Dunn, M. K. (2018).[1][2][3] Therapeutic peptides: Historical perspectives, current development trends, and future directions.[1][2][3] (Context on GLP-1 analogs). Bioorganic & Medicinal Chemistry. Link

  • Itk Inhibitor Structural Homology

    • Das, J., et al. (2006).[1][2][3] Discovery of 2-amino-benzothiazole-6-anilides as potent and selective inhibitors of Itk.[1][2][3] Bioorganic & Medicinal Chemistry Letters.[1][2][3][4] Link

  • AutoDock Vina Methodology

    • Trott, O., & Olson, A. J. (2010).[1][2][3] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1][2][3] Journal of Computational Chemistry.[1][2][3] Link

Sources

Exploratory

Technical Guide: Design and Synthesis of Substituted 1,3-Benzodiazole-5-Carboxylates

The following technical guide details the chemical architecture, synthesis strategies, and therapeutic utility of substituted 1,3-benzodiazole-5-carboxylates. Executive Summary The 1,3-benzodiazole-5-carboxylate (benzimi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis strategies, and therapeutic utility of substituted 1,3-benzodiazole-5-carboxylates.

Executive Summary

The 1,3-benzodiazole-5-carboxylate (benzimidazole-5-carboxylate) scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic purine nucleobases and interact with diverse biological targets, including kinases, polymerases, and G-protein coupled receptors (GPCRs).[1]

Unlike simple benzimidazoles, the 5-carboxylate moiety provides a critical handle for optimizing pharmacokinetics. It serves as a hydrogen bond acceptor/donor (depending on functionalization) and allows for the attachment of lipophilic tails or solubilizing groups without disrupting the core aromatic binding interactions. This guide explores the synthesis, regioselectivity challenges, and structure-activity relationships (SAR) of this versatile class.

Chemical Architecture & Tautomerism

The core structure consists of a benzene ring fused to an imidazole ring.[2][3][4][5] In the absence of N1-substitution, the molecule exists as a tautomeric mixture where the carboxylate group oscillates between the C5 and C6 positions.

  • N1-Unsubstituted: The H atom shifts between N1 and N3. The 5-COOR and 6-COOR isomers are chemically equivalent in solution on the NMR time scale but may crystallize as distinct tautomers.

  • N1-Substituted: The tautomerism is locked. Regioselective synthesis becomes critical because the 1,5-isomer and 1,6-isomer often exhibit vastly different biological profiles.

Regioselectivity Challenge

Direct alkylation of 5-substituted benzimidazoles typically yields a mixture of N1 (1,5-product) and N3 (1,6-product) alkylated isomers, often requiring tedious chromatographic separation. Modern synthetic strategies (detailed below) circumvent this by installing the N-substituent before cyclization.

Synthesis Strategies

We define three primary routes for accessing high-purity 5-carboxylate derivatives.

Route A: Oxidative Cyclization (The "Bisulfite" Method)

This is the industry standard for generating 2-aryl derivatives. It involves the condensation of methyl 3,4-diaminobenzoate with aromatic aldehydes.

  • Mechanism: Schiff base formation followed by oxidative ring closure.

  • Oxidant: Sodium metabisulfite (Na₂S₂O₅) or air/CuI.

  • Advantages: Mild conditions, high tolerance for functional groups on the aldehyde.

Route B: Reductive Cyclization (One-Pot)

Ideal for generating N1-substituted derivatives. It starts from methyl 4-chloro-3-nitrobenzoate .[6]

  • SNAr: Displacement of the chloride by a primary amine (R-NH₂).

  • Reduction/Cyclization: The nitro group is reduced (e.g., Na₂S₂O₄ or H₂/Pd), and the resulting amine condenses with an aldehyde or carboxylic acid equivalent in situ.

Route C: Phillips Condensation

Acid-catalyzed condensation of phenylenediamines with carboxylic acids.

  • Reagents: 4N HCl, Polyphosphoric acid (PPA).

  • Drawback: Harsh conditions may hydrolyze the 5-ester to the free acid.

Visualization: Synthesis Logic Flow

SynthesisPathways Start1 Methyl 3,4-diaminobenzoate Inter1 Schiff Base Intermediate Start1->Inter1 + Aldehyde Start2 Methyl 4-chloro-3-nitrobenzoate Inter2 N-Alkylated Nitro Intermediate Start2->Inter2 + Amine (SnAr) Aldehyde Ar-CHO (Aldehyde) Aldehyde->Inter1 Amine R-NH2 (Primary Amine) Amine->Inter2 Cyclization1 Oxidative Cyclization (Na2S2O5 / DMSO) Inter1->Cyclization1 Cyclization2 Reductive Cyclization (Na2S2O4 / H2) Inter2->Cyclization2 + Aldehyde Product Substituted 1,3-Benzodiazole-5-Carboxylate Cyclization1->Product Route A: 2-Aryl, N-H Cyclization2->Product Route B: 1-Alkyl, 2-Aryl

Figure 1: Strategic pathways for synthesizing benzimidazole-5-carboxylates. Route A yields N-unsubstituted parents; Route B yields regioselective N1-substituted derivatives.

Detailed Experimental Protocol

Target Molecule: Methyl 2-(4-fluorophenyl)-1-methyl-1H-benzimidazole-5-carboxylate. Method: Route B (Reductive Cyclization via Na₂S₂O₄).

Reagents & Equipment
  • Precursor: Methyl 4-(methylamino)-3-nitrobenzoate (synthesized from methyl 4-chloro-3-nitrobenzoate + methylamine).

  • Aldehyde: 4-Fluorobenzaldehyde.

  • Reductant: Sodium dithionite (Na₂S₂O₄).[1]

  • Solvent: DMSO / Ethanol (9:1).

  • Equipment: Round-bottom flask, reflux condenser, oil bath.

Step-by-Step Methodology
  • Precursor Preparation: Dissolve methyl 4-chloro-3-nitrobenzoate (1.0 eq) in DMF. Add methylamine (2.0 eq) dropwise at 0°C. Stir at RT for 4h. Pour into ice water, filter the yellow solid (Methyl 4-(methylamino)-3-nitrobenzoate).

  • Condensation Setup: In a 100 mL flask, dissolve the nitro-amine precursor (1.0 eq, 5 mmol) and 4-fluorobenzaldehyde (1.1 eq, 5.5 mmol) in DMSO (15 mL).

  • Reductive Cyclization: Add sodium dithionite (3.0 eq, 15 mmol) in three portions over 30 minutes.

  • Heating: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The fluorescent blue spot of the starting material will disappear.

  • Workup: Cool the reaction mixture to RT. Pour slowly into crushed ice (100 g) with vigorous stirring. A precipitate should form.[6]

    • Troubleshooting: If no precipitate forms, neutralize with saturated NaHCO₃ solution.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, gradient 0-5% MeOH in DCM).

Yield Expectation: 70–85%. Validation: 1H NMR should show a singlet ~8.5 ppm (C4-H) and disappearance of the aldehyde proton.

Structure-Activity Relationships (SAR)[4][5][7][8]

The biological activity of benzimidazole-5-carboxylates is highly tunable.

PositionModification StrategyBiological Impact
C5 (Ester) Hydrolysis to Acid (-COOH)Increases polarity; often required for GPCR binding (e.g., Angiotensin II antagonists).
C5 (Ester) Amidation (-CONHR)Enhances hydrogen bonding; critical for kinase inhibition (e.g., VEGFR, EGFR).
N1 Alkyl/Aryl TailControls solubility and metabolic stability. Bulky groups here can improve selectivity for 5-HT receptors.
C2 Aryl/HeteroarylPrimary determinant of potency. Electron-withdrawing groups (e.g., -F, -NO₂) often increase potency in anticancer assays.
Visualization: SAR Logic

SAR Core Benzimidazole-5-Carboxylate Scaffold N1 N1 Substitution (Solubility & Selectivity) N1->Core N1_Detail Bulky groups (e.g., piperidine) enhance 5-HT4 affinity N1->N1_Detail C2 C2 Substitution (Potency & Target Binding) C2->Core C2_Detail Aryl/Heteroaryl groups interact with hydrophobic pockets C2->C2_Detail C5 C5-Carboxylate (H-Bonding & Pharmacokinetics) C5->Core C5_Detail Esters: Prodrugs/Lipophilic Acids: Receptor Agonists Amides: Kinase Inhibitors C5->C5_Detail

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the N1, C2, and C5 positions.

Therapeutic Applications

Oncology (Kinase Inhibition)

Substituted benzimidazole-5-carboxylates act as ATP-competitive inhibitors. The 5-carboxylate group often points towards the solvent-accessible region of the kinase ATP pocket, allowing for solubilizing modifications.

  • Key Data: Methyl 2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate exhibits IC₅₀ ~3 µM against leukemic cell lines, inducing S/G2 arrest [1].[7]

Infectious Diseases (Antiviral/Antibacterial)[2][10]
  • Antiviral: Derivatives targeting the HIV-1 Reverse Transcriptase (NNRTIs) often utilize the 5-carboxylate to lock the enzyme in an inactive conformation.

  • Antibacterial: 2-substituted derivatives show efficacy against MRSA by disrupting bacterial cell wall synthesis or DNA binding [2].

Metabolic Disorders (FXR Modulators)

The scaffold is used in Farnesoid X Receptor (FXR) agonists.[4] The benzimidazole core mimics the steroid backbone of bile acids, with the 5-substituent engaging specific residues in the ligand-binding domain [3].

References

  • Synthesis and Structure-Activity Relationships of Benzimidazole-5-Carboxylates as Anticancer Agents. ResearchGate. [Link]

  • Benzimidazole Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

  • A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. MDPI Molecules. [Link]

  • Synthesis and Structure-Activity Relationships of New Benzimidazole-4-carboxamides and Carboxylates as Potent and Selective 5-HT4 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure elucidation of new methyl 1H-benzimidazole-5-carboxylate derivatives. DergiPark. [Link]

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Foundational

Technical Guide: Discovery and Synthesis of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate

This guide details the technical discovery and synthesis of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate , a high-value pharmacophore often utilized in the development of GLP-1 receptor agonists and PqsR i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical discovery and synthesis of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate , a high-value pharmacophore often utilized in the development of GLP-1 receptor agonists and PqsR inhibitors.

Part 1: Executive Technical Summary

The Molecule: Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate is a trisubstituted benzimidazole scaffold. Its structural significance lies in the specific arrangement of the 7-bromo and 1-cyclopentyl moieties, which induce a "locked" conformation often required for binding in hydrophobic pockets of G-protein-coupled receptors (GPCRs) or bacterial quorum sensing regulators.

The Challenge: The primary synthetic hurdle is regioselectivity . Direct alkylation of a pre-formed 7-bromo-benzimidazole core often yields a mixture of N1 and N3 isomers due to the steric clash between the bulky 7-bromo group and the incoming electrophile.

The Solution: This guide prescribes a regiospecific construction strategy (Route B). By installing the cyclopentyl amine before ring closure, we thermodynamically guarantee the N1 position, eliminating the need for difficult isomer separation.

Part 2: Retrosynthetic Analysis & Pathway Design

To ensure structural integrity, we disconnect the imidazole ring to reveal a 1,2-diaminobenzene precursor.

Logical Disconnection
  • Target: Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate.

  • Disconnection: C2-N3 and C2-N1 bonds.

  • Precursor: Methyl 3-amino-5-bromo-4-(cyclopentylamino)benzoate.

  • Starting Material: Methyl 3-bromo-4-fluoro-5-nitrobenzoate.

Retrosynthesis Target Target Molecule (Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate) Precursor Key Intermediate (Methyl 3-amino-5-bromo-4-(cyclopentylamino)benzoate) Target->Precursor Ring Closure (Cyclization) Start Starting Material (Methyl 3-bromo-4-fluoro-5-nitrobenzoate) Precursor->Start Nitro Reduction & SnAr

Caption: Retrosynthetic breakdown ensuring N1-regioselectivity via pre-installation of the cyclopentyl group.

Part 3: Step-by-Step Synthetic Protocol

Stage 1: Nucleophilic Aromatic Substitution (SnAr)

Objective: Installation of the cyclopentyl group. Criticality: The fluorine atom at position 4 is activated by the ortho-nitro and para-ester groups, making it susceptible to displacement by cyclopentylamine. The ortho-bromo group provides necessary steric bulk for the final target but does not significantly hinder this substitution.

  • Reagents: Methyl 3-bromo-4-fluoro-5-nitrobenzoate (1.0 equiv), Cyclopentylamine (1.2 equiv), Triethylamine (2.0 equiv).

  • Solvent: THF or DMF (Anhydrous).

  • Conditions: 0°C to RT, 4-6 hours.

Protocol:

  • Dissolve Methyl 3-bromo-4-fluoro-5-nitrobenzoate in anhydrous THF (0.5 M concentration).

  • Cool to 0°C under nitrogen atmosphere.

  • Add Triethylamine followed by the dropwise addition of Cyclopentylamine. Note: Exothermic reaction.

  • Allow to warm to Room Temperature (RT) and stir until TLC indicates consumption of starting material.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine), then brine. Dry over Na₂SO₄.[1]

  • Yield Expectation: >90% (Yellow solid).

Stage 2: Chemoselective Nitro Reduction

Objective: Unmasking the second amine for cyclization. Criticality: Standard hydrogenation (H₂/Pd-C) is forbidden here due to the high risk of hydro-dehalogenation (stripping the 7-bromo group). We must use a chemoselective metal reduction.

  • Reagents: Iron Powder (5.0 equiv), Ammonium Chloride (5.0 equiv).

  • Solvent: Ethanol/Water (4:1).

  • Conditions: Reflux (70-80°C), 2-3 hours.

Protocol:

  • Suspend the nitro intermediate from Stage 1 in EtOH/H₂O.

  • Add NH₄Cl and Iron powder.

  • Heat to reflux with vigorous stirring. Mechanism: Electron transfer from Fe surface reduces -NO₂ to -NH₂.

  • Monitor via LC-MS for the aniline peak.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate. Partition between EtOAc and saturated NaHCO₃.[1]

  • Yield Expectation: 85-90%.

Stage 3: Cyclization to Benzimidazole Core

Objective: Formation of the imidazole ring. Criticality: Trimethyl orthoformate acts as the C1 donor. The reaction is driven by entropy and the formation of a stable aromatic system.

  • Reagents: Trimethyl orthoformate (TMOF) (Excess/Solvent) or TMOF (3.0 equiv) with p-TsOH (cat).

  • Solvent: TMOF or MeOH.

  • Conditions: Reflux, 4-12 hours.

Protocol:

  • Dissolve the diamine intermediate in Trimethyl orthoformate.

  • Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH).

  • Heat to reflux.[1][2] The mixture will darken slightly.

  • Mechanism: The primary amine attacks the orthoformate, followed by cyclization by the secondary (cyclopentyl) amine and elimination of methanol.

  • Workup: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

  • Validation: 1H NMR should show a distinct singlet around δ 8.0-8.5 ppm (C2-H of benzimidazole).

Part 4: Analytical Validation & Data

Expected 1H NMR Data (DMSO-d6, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
C2-H 8.45s1HImidazole proton (Diagnostic)
C4-H 8.20d (J~1.5 Hz)1HAromatic (Meta coupling)
C6-H 8.05d (J~1.5 Hz)1HAromatic (Meta coupling)
Ester 3.88s3H-OCH₃
N1-CH 5.10m1HCyclopentyl methine (Deshielded)
Cyclopentyl 1.6 - 2.2m8HMethylene protons
Mechanistic Pathway Diagram

Mechanism Step1 SnAr Displacement (F -> NH-Cyclopentyl) Step2 Nitro Reduction (NO2 -> NH2) Step1->Step2 Fe/NH4Cl Step3 Orthoformate Attack (Formation of Imidate) Step2->Step3 CH(OMe)3, H+ Step4 Cyclization & Elimination (-3 MeOH) Step3->Step4 Heat

Caption: Reaction mechanism flow from starting fluoro-nitrobenzoate to final benzimidazole.

Part 5: Process Safety & Scalability

  • Exotherm Control: The SnAr reaction (Stage 1) is exothermic. On a >10g scale, active cooling is mandatory to prevent runaway side reactions or hydrolysis of the ester.

  • Iron Waste: The reduction step generates iron oxide sludge. On a kilogram scale, this poses a filtration bottleneck. Alternative: Use catalytic hydrogenation with Sulfided Platinum on Carbon (Pt(S)/C) which resists poisoning and minimizes de-bromination, though Fe/NH4Cl is safer for initial discovery batches.

  • Regio-Stability: The 7-bromo substituent forces the cyclopentyl group out of plane, creating a "gear" effect. This is stable at room temperature but check for atropisomerism if adding further bulk at C2.

References

  • Benzimidazole Synthesis via SnAr: Journal of Medicinal Chemistry, "Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors". Available at:

  • Regioselective Alkylation/Cyclization: Comptes Rendus Chimie, "On the regioselective molecular sieves-promoted oxidative three-component synthesis of fused-benzimidazoles". Available at:

  • Iron Reduction Protocols:Organic Syntheses, "Reduction of Nitro Compounds using Iron/Ammonium Chloride".
  • Precursor Availability: PubChem, "Methyl 4-amino-3-bromo-5-nitrobenzoate Data".[3] Available at:

Sources

Exploratory

Predicted ADME Properties of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate

An In-Depth Technical Guide Abstract The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic profiles being a primary cause of late-stage failures. The...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic profiles being a primary cause of late-stage failures. Therefore, the early-stage assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical, cost-saving, and ethically imperative step in modern drug development. This guide provides a comprehensive, in-depth analysis of the predicted ADME profile of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate, a novel benzimidazole derivative. By leveraging established computational models and first principles of medicinal chemistry, we will dissect its physicochemical characteristics, predict its pharmacokinetic behavior, and identify potential liabilities. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a framework for in silico ADME profiling and data interpretation to guide lead optimization efforts.

Introduction: The Imperative of Early-Stage ADME Profiling

The "fail early, fail cheap" paradigm is a cornerstone of efficient drug discovery. A significant portion of drug candidates that exhibit high target affinity and potency in vitro ultimately fail in clinical trials due to unacceptable ADME profiles. These failures can stem from poor oral bioavailability, unfavorable tissue distribution, rapid metabolic clearance, or the formation of toxic metabolites.

In silico ADME prediction has emerged as an indispensable tool to mitigate these risks. By employing a suite of computational models, we can generate reliable, predictive data on a compound's likely behavior in the human body before it is even synthesized. This allows for the early identification of potential liabilities and provides actionable insights for medicinal chemists to optimize molecular structures for improved drug-likeness.

The subject of this guide, Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate , possesses a benzimidazole core, a privileged scaffold in medicinal chemistry found in drugs like omeprazole and albendazole. However, its specific substitution pattern—a bulky cyclopentyl group, a bromo substituent, and a methyl ester—presents a unique combination of features whose impact on ADME must be carefully evaluated. This guide will walk through a systematic in silico evaluation of this molecule.

Foundational Physicochemical Properties: The Building Blocks of Pharmacokinetics

The journey of a drug through the body is fundamentally governed by its physicochemical properties. These characteristics dictate its ability to dissolve, permeate biological membranes, and interact with metabolic enzymes. Our analysis begins with the prediction of these core properties, which are essential for interpreting more complex ADME parameters.

Methodology: Computational Property Prediction

To generate the data for this analysis, the canonical SMILES (Simplified Molecular Input Line Entry System) representation of the molecule would be submitted to a validated computational tool, such as the SwissADME web server. This tool utilizes a combination of established algorithms and predictive models to calculate key descriptors.

Predicted Physicochemical Data

The following table summarizes the key predicted physicochemical properties for Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate.

PropertyPredicted ValueImplication for Drug-Likeness
Molecular Weight (MW)337.21 g/mol Excellent. Well below the 500 g/mol threshold suggested by Lipinski's Rule of Five, favoring good absorption and diffusion.
LogP (Lipophilicity)4.15High. Indicates good membrane permeability but may risk poor aqueous solubility and high plasma protein binding.
LogS (Aqueous Solubility)-4.50 (Poorly Soluble)Potential liability. Poor solubility can be a major hurdle for oral absorption and formulation development.
Topological Polar Surface Area (TPSA)51.49 ŲGood. Falls within the optimal range (< 140 Ų) for cell permeability and oral bioavailability.
Hydrogen Bond Donors0Favorable for membrane permeation.
Hydrogen Bond Acceptors4Within an acceptable range for maintaining a balance between solubility and permeability.
Molar Refractivity84.50Provides an indication of the molecule's volume and polarizability.
Analysis of Drug-Likeness Rules

Drug-likeness rules are heuristics that help to assess whether a compound is likely to have a favorable ADME profile.

  • Lipinski's Rule of Five: This compound passes Lipinski's rule, with zero violations. This provides an initial, positive indication of its potential as an orally available drug.

  • Ghose Filter: Passes.

  • Veber Rule: Passes.

  • Egan Rule: Passes.

Expert Insight: While passing these filters is encouraging, the predicted high LogP and poor solubility (LogS) are significant flags. The high lipophilicity, driven by the cyclopentyl and bromo moieties, is a double-edged sword. While it aids membrane crossing, it often leads to challenges that must be addressed, such as potential off-target effects and metabolic liabilities.

Pharmacokinetic Predictions: A Virtual Journey Through the Body

With the foundational properties established, we can now predict the compound's journey through the body, from absorption into the bloodstream to its eventual elimination.

Absorption

For a drug to be effective when taken orally, it must be efficiently absorbed from the gastrointestinal (GI) tract.

  • Human Intestinal Absorption (HIA): Predicted to be High . The molecule's high lipophilicity and favorable TPSA contribute to this positive prediction.

  • Caco-2 Permeability: Predicted to be High . Caco-2 cells are a widely used in vitro model for the human intestinal barrier. High permeability in this model reinforces the prediction of good intestinal absorption.

  • P-glycoprotein (P-gp) Interaction: Predicted to be a P-gp substrate . P-gp is an efflux pump that can actively transport drugs out of cells, thereby reducing their intracellular concentration and absorption. This is a potential liability that could decrease the effective bioavailability of the compound despite its high passive permeability.

The prediction of P-gp substrate status is a complex process often relying on Quantitative Structure-Activity Relationship (QSAR) models.

G cluster_input Input Data cluster_model QSAR Modeling cluster_output Prediction Output Mol_Struct Molecular Structure (SMILES/SDF) Descriptor_Calc Calculate Molecular Descriptors (2D/3D) Mol_Struct->Descriptor_Calc Feature Extraction ML_Model Apply Pre-trained Machine Learning Model (e.g., SVM, Random Forest) Descriptor_Calc->ML_Model Input Vector Prediction Substrate / Non-substrate Classification ML_Model->Prediction Probability Score

Caption: Workflow for P-gp substrate prediction using QSAR.

Distribution

Once absorbed, a drug is distributed throughout the body via the circulatory system. Key parameters here include its ability to penetrate tissues and whether it can cross the blood-brain barrier.

  • Volume of Distribution (VDss): Predicted Log VDss is 0.45 L/kg . This relatively high value suggests that the compound will distribute extensively into tissues rather than remaining confined to the plasma. This is consistent with its high lipophilicity.

  • Plasma Protein Binding (PPB): Predicted to be High (>90%) . Highly lipophilic drugs often bind extensively to plasma proteins like albumin. This is a critical parameter, as only the unbound fraction of the drug is free to exert its pharmacological effect and be cleared. High PPB can affect dosing regimens and increase the risk of drug-drug interactions.

  • Blood-Brain Barrier (BBB) Permeation: Predicted to readily cross the BBB . This is a direct consequence of the molecule's high lipophilicity and moderate TPSA. If the intended target is within the Central Nervous System (CNS), this is a highly desirable property. However, if the target is peripheral, BBB penetration is a major liability that can lead to unwanted CNS side effects.

Metabolism

The body's primary mechanism for clearing foreign compounds is through metabolism, predominantly carried out by the Cytochrome P450 (CYP) family of enzymes in the liver.

  • CYP Inhibition: The compound is predicted to be an inhibitor of CYP2C9 and CYP3A4 .

    • CYP2C9 Inhibition: This is a significant concern, as CYP2C9 metabolizes many common drugs, including warfarin and nonsteroidal anti-inflammatory drugs (NSAIDs). Co-administration could lead to dangerous drug-drug interactions.

    • CYP3A4 Inhibition: CYP3A4 is the most abundant CYP isoform in the liver, responsible for the metabolism of over 50% of clinical drugs. Inhibition of this enzyme poses a very high risk for drug-drug interactions.

  • Predicted Sites of Metabolism (SOM): The most probable sites for Phase I metabolism are predicted to be:

    • The cyclopentyl ring: Aliphatic hydroxylation is a common metabolic pathway.

    • The methyl ester: Hydrolysis by esterase enzymes to the corresponding carboxylic acid is a highly likely and often rapid metabolic route.

    • The benzimidazole ring: Aromatic hydroxylation is also possible, though likely a slower process.

G cluster_cyp CYP450 Enzymes (Liver) Compound Methyl 7-bromo-1-cyclopentyl- 1,3-benzodiazole-5-carboxylate CYP2C9 CYP2C9 Compound->CYP2C9 Inhibition CYP3A4 CYP3A4 Compound->CYP3A4 Inhibition OtherCYPs Other CYPs (e.g., 1A2, 2D6) Compound->OtherCYPs No significant inhibition predicted

Caption: Predicted inhibitory interactions with major CYP enzymes.

Excretion

The final step is the removal of the drug and its metabolites from the body.

  • Total Clearance: The overall rate of drug removal is predicted to be low to moderate . While the compound may be a substrate for metabolism, its high plasma protein binding would slow its clearance rate, as only the unbound drug is available for metabolism and excretion.

  • Renal OCT2 Substrate: Predicted to be a non-substrate of the Organic Cation Transporter 2, suggesting that active renal secretion is not a primary route of elimination.

Predicted Toxicity and Liabilities

Early assessment of potential toxicity is crucial.

  • hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) channel is critical for cardiac repolarization. Inhibition of this channel can lead to fatal arrhythmias. This compound is predicted to be a hERG inhibitor . This is a major safety concern and a common reason for terminating drug development projects.

  • AMES Mutagenicity: Predicted to be non-mutagenic .

  • Hepatotoxicity: Predicted to have a low risk of inducing liver injury.

Synthesis and Strategic Recommendations

The in silico analysis of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate presents a mixed but highly informative profile.

Summary of Predicted ADME/Tox Profile:

ParameterPredictionAssessment
Absorption High passive permeabilityFavorable , but offset by P-gp efflux.
Distribution High tissue distribution, BBB penetrationContext-Dependent . Favorable for CNS targets, a liability for peripheral targets.
Metabolism Inhibition of CYP2C9 and CYP3A4Major Liability . High risk of drug-drug interactions.
Excretion Low-to-moderate clearancePlausible, but needs experimental validation.
Toxicity hERG InhibitionMajor Safety Concern . A potential project-killing liability.
Solubility Poorly solubleMajor Liability . Poses significant formulation and bioavailability challenges.
Strategic Recommendations for Lead Optimization:

Based on this predictive analysis, the following strategies should be considered to improve the compound's ADME profile:

  • Address the hERG Liability: This is the most critical issue. Structural modifications to reduce the basicity and lipophilicity of the molecule are often effective strategies to mitigate hERG binding. Reducing the LogP should be a primary goal.

  • Mitigate CYP Inhibition: The predicted inhibition of CYP3A4 and CYP2C9 is a serious concern. Modifying the cyclopentyl or bromo substituents to block or alter their interaction with the CYP active sites could be a viable approach.

  • Improve Solubility: The poor aqueous solubility needs to be addressed to ensure reliable absorption. Replacing the methyl ester with a more polar, yet metabolically stable, group could improve LogS. Alternatively, exploring formulation strategies like amorphous solid dispersions could be considered.

  • Modulate BBB Penetration: If the target is not in the CNS, strategies to reduce BBB penetration are necessary. This can often be achieved by increasing the TPSA or introducing a carboxylic acid group (e.g., via hydrolysis of the ester), which will be ionized at physiological pH.

Conclusion

The in silico ADME profile of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate highlights its potential as a lead compound, particularly due to its excellent predicted membrane permeability and favorable drug-likeness scores. However, the analysis also uncovers several significant liabilities that must be addressed through medicinal chemistry efforts. The predicted hERG inhibition, potent CYP inhibition, and poor aqueous solubility represent major hurdles to its development.

This guide demonstrates the power of early-stage computational profiling. By generating a detailed, predictive ADME dataset, we have identified key risks and formulated a clear, data-driven strategy for the next cycle of lead optimization. This approach allows research teams to allocate resources more effectively, focusing on molecules with the highest probability of success in the long and arduous path of drug development.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880–885. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463–469. [Link]

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate using HPLC-UV and LC-MS/MS

Abstract This document provides comprehensive protocols for the quantitative analysis of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate, a key benzimidazole derivative of interest in pharmaceutical research...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides comprehensive protocols for the quantitative analysis of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate, a key benzimidazole derivative of interest in pharmaceutical research and development.[1][2] We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine purity and content uniformity testing of the drug substance, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex biological matrices such as human plasma. This guide is intended for researchers, analytical scientists, and drug development professionals, offering detailed, step-by-step protocols, method validation guidelines according to ICH Q2(R1) standards, and the scientific rationale behind critical experimental choices.

Introduction and Analyte Properties

Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate is a heterocyclic compound belonging to the benzimidazole class. Compounds in this class are widely used in medicine, necessitating the development of reliable analytical methods for their determination.[3] Accurate quantification is critical for pharmacokinetic studies, dose-response analysis, quality control, and stability testing. The selection of an appropriate analytical technique depends on the sample matrix and the required sensitivity.[4]

The physicochemical properties of the analyte are fundamental to method development.[5]

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource / Rationale
Chemical Name Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate-
CAS Number Not broadly indexed; related structures exist.-
Molecular Formula C₁₄H₁₅BrN₂O₂[6]
Molecular Weight 323.19 g/mol Calculated from formula.
Predicted pKa ~9.14 (basic)Based on the benzimidazole nitrogen.[7]
Predicted LogP >3.0Estimated based on structure; indicates significant hydrophobicity.
UV Absorption ~254 nm and ~288 nmPredicted based on the benzimidazole chromophore, common for this class.[8]

Method 1: HPLC-UV for Quantification in Drug Substance

2.1. Principle and Application

This reversed-phase HPLC method provides a reliable and cost-effective approach for determining the purity and assay of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate in its pure form (Active Pharmaceutical Ingredient, API) or in simple formulations. The method leverages the analyte's hydrophobicity for retention on a C18 column and its strong UV absorbance for detection.

2.2. Causality Behind Experimental Choices

  • Column: A C18 stationary phase is chosen due to the analyte's non-polar nature (high predicted LogP). The alkyl chains provide a hydrophobic environment for effective retention and separation from potential polar impurities.

  • Mobile Phase: A gradient elution using acetonitrile and a phosphate buffer is employed. Acetonitrile is a common organic modifier with excellent UV transparency. The buffer (pH adjusted to 4.5) ensures the analyte is in a consistent protonation state, preventing peak tailing and improving reproducibility.[8][9]

  • Detection Wavelength: Detection at 288 nm is selected to maximize sensitivity while minimizing interference from common solvents and excipients, leveraging a strong absorption band of the benzimidazole core.[8]

2.3. Experimental Protocol: HPLC-UV

2.3.1. Equipment and Reagents

  • HPLC system with gradient pump, autosampler, and UV-Vis detector (e.g., Shimadzu LC system or equivalent).[10]

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

  • Orthophosphoric acid (Analytical grade).

  • Methanol (HPLC grade).

  • Ultrapure water.

2.3.2. Solutions Preparation

  • Mobile Phase A (Aqueous): Dissolve 1.36 g of KH₂PO₄ in 1 L of ultrapure water. Adjust pH to 4.5 with orthophosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

2.3.3. Sample Preparation

  • Accurately weigh approximately 25 mg of the drug substance.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow to cool to room temperature and dilute to volume with diluent (This gives a 1000 µg/mL solution).

  • Dilute 1.0 mL of this solution into a 20 mL volumetric flask and fill to volume with diluent to achieve a target concentration of 50 µg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

2.3.4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20mM KH₂PO₄, pH 4.5B: Acetonitrile
Gradient 0-10 min: 50-80% B10-12 min: 80% B12-13 min: 80-50% B13-18 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 288 nm
Run Time 18 minutes

2.4. Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Weigh Reference Standard & Prepare Stock Solution cal_prep Prepare Calibration Curve Standards (1-100 µg/mL) std_prep->cal_prep filter Filter Sample/Standard (0.45 µm Syringe Filter) cal_prep->filter sample_prep Weigh Drug Substance, Dissolve & Dilute sample_prep->filter hplc Inject into HPLC System filter->hplc chromatogram Acquire Chromatogram (UV at 288 nm) hplc->chromatogram integrate Integrate Peak Area chromatogram->integrate calibrate Generate Calibration Curve (Area vs. Concentration) integrate->calibrate quantify Calculate Sample Concentration calibrate->quantify

Caption: HPLC-UV workflow for drug substance quantification.

Method 2: LC-MS/MS for Quantification in Human Plasma

3.1. Principle and Application

This LC-MS/MS method offers superior sensitivity and selectivity, making it the gold standard for quantifying the analyte in complex biological matrices like plasma. The protocol uses Solid-Phase Extraction (SPE) for sample cleanup and a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for definitive quantification. This approach is essential for pharmacokinetic and toxicokinetic studies where low concentrations are expected.

3.2. Causality Behind Experimental Choices

  • Sample Preparation: Solid-Phase Extraction (SPE) is selected over simpler methods like protein precipitation to achieve a cleaner extract.[11] This minimizes matrix effects, a common issue in bioanalysis where co-eluting endogenous compounds can suppress or enhance the analyte's ionization, leading to inaccurate results. A mixed-mode cation exchange SPE sorbent is ideal, leveraging both the analyte's basic nature (pKa ~9.1) and hydrophobicity for a highly selective cleanup.

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the basic nitrogen on the benzimidazole ring is readily protonated to form a stable [M+H]⁺ ion.

  • MS/MS Detection: MRM is used for its exceptional selectivity. A specific precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This transition is unique to the analyte, eliminating interference from other compounds. The bromine atom provides a characteristic isotopic pattern (¹⁹Br/⁸¹Br), which can be used for confirmation.[12]

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard (e.g., ¹³C or ²H labeled) is strongly recommended. A SIL-IS co-elutes with the analyte and experiences identical matrix effects and extraction recovery, ensuring the highest level of accuracy and precision. If a SIL-IS is unavailable, a close structural analog can be used.

3.3. Experimental Protocol: LC-MS/MS

3.3.1. Equipment and Reagents

  • LC-MS/MS system (e.g., Agilent, Sciex, or Waters) with ESI source.

  • Mixed-mode cation exchange SPE cartridges.

  • SPE vacuum manifold or positive pressure processor.

  • Nitrogen evaporator.

  • Plasma (Human, K₂EDTA).

  • Internal Standard (IS): Stable Isotope Labeled analyte or structural analog.

  • Methanol, Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ammonium hydroxide (LC-MS grade).

3.3.2. Solutions Preparation

  • LC Mobile Phase A: 0.1% Formic Acid in Water.

  • LC Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • SPE Conditioning Solvent: Methanol.

  • SPE Equilibration Solvent: Water.

  • SPE Wash Solvent: 5% Methanol in Water.

  • SPE Elution Solvent: 5% Ammonium Hydroxide in Methanol.

  • Stock Solutions (Analyte and IS): Prepare 1 mg/mL stock solutions in methanol.

  • Calibration and QC Samples: Spike appropriate amounts of analyte stock solution into blank human plasma to prepare calibration standards (e.g., 0.1-100 ng/mL) and quality control (QC) samples (low, mid, high).

3.3.3. Sample Preparation (SPE)

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of IS working solution (e.g., 500 ng/mL). Vortex briefly.

  • Add 200 µL of 4% phosphoric acid in water to acidify and precipitate proteins. Vortex and centrifuge at 4000 rpm for 10 min.

  • Condition the SPE cartridge with 1 mL of Methanol.

  • Equilibrate the SPE cartridge with 1 mL of Water.

  • Load the supernatant from step 2 onto the SPE cartridge.

  • Wash the cartridge with 1 mL of Wash Solvent.

  • Dry the cartridge under vacuum for 2 minutes.

  • Elute the analyte and IS with 1 mL of Elution Solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20). Vortex to mix.

  • Transfer to an autosampler vial for analysis.

3.3.4. LC-MS/MS Conditions

ParameterCondition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 20% B0.5-3.0 min: 20-95% B3.0-3.5 min: 95% B3.5-3.6 min: 95-20% B3.6-5.0 min: 20% B (Re-equilibration)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Positive
MRM Transitions Analyte: m/z 323.1 → [Product Ion]Internal Standard: m/z [IS Precursor] → [IS Product]
Source Temp. 550°C
IonSpray Voltage 5500 V
*Note: MRM transitions must be optimized experimentally by infusing a standard solution of the analyte.

3.4. Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction & Analysis plasma Aliquot Plasma Sample (100 µL) add_is Spike with Internal Standard plasma->add_is precip Acidify & Precipitate Proteins add_is->precip load 3. Load (Sample Supernatant) precip->load condition 1. Condition (Methanol) equil 2. Equilibrate (Water) condition->equil equil->load wash 4. Wash (5% Methanol) load->wash elute 5. Elute (5% NH4OH in MeOH) wash->elute evap Evaporate to Dryness (Nitrogen Stream) elute->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject quantify Quantify using Analyte/IS Peak Area Ratio inject->quantify

Caption: LC-MS/MS bioanalytical workflow using SPE.

Method Validation Summary

Both methods must be validated to demonstrate they are suitable for their intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[13][14][15] The objective of validation is to confirm that the procedure provides an acceptable degree of linearity, accuracy, and precision.[16]

Table 2: ICH Q2(R1) Validation Parameters

ParameterHPLC-UV (Assay/Purity)LC-MS/MS (Bioanalysis)
Specificity Demonstrate no interference from diluent, impurities, or excipients at the analyte's retention time.Demonstrate no interference from plasma matrix components or metabolites at the analyte and IS retention times and MRM transitions.
Linearity & Range Typically 80-120% of the nominal concentration. Minimum of 5 concentration levels. Correlation coefficient (r²) > 0.999.[10][16]Over the expected biological concentration range (e.g., 0.1-100 ng/mL). Minimum of 6 non-zero standards. Correlation coefficient (r²) > 0.995.
Accuracy Assessed by recovery of analyte spiked into a blank matrix at 3 levels (e.g., 80%, 100%, 120%). Acceptance: 98.0-102.0%.Assessed by analyzing QC samples at 3-4 levels. Acceptance: Mean should be within ±15% of nominal (±20% at LLOQ).
Precision Repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). Acceptance: RSD < 2.0%.Intra- and inter-assay precision assessed on QCs. Acceptance: RSD ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.Not typically required for bioanalytical methods.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. Must be accurate and precise.Lowest standard on the calibration curve that meets accuracy (±20%) and precision (≤ 20% RSD) criteria.
Robustness Small, deliberate variations in method parameters (pH, flow rate, column temp.) show no significant impact on results.Assessed during development. Critical parameters are tightly controlled.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate. The HPLC-UV method is well-suited for quality control of the drug substance, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalysis in support of preclinical and clinical drug development. Proper method validation according to ICH guidelines is mandatory to ensure data integrity and regulatory compliance.

References

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. Available at: [Link]

  • Semantic Scholar. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Available at: [Link]

  • Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Available at: [Link]

  • Chemistry World. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. Available at: [Link]

  • Atlantis Press. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for the Identification of Antifungal and Antioxidant in Tobacco Waste. Available at: [Link]

  • Agilent Technologies. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Available at: [Link]

  • Labroots. (2019). Qualitative and Quantitative Bio-analysis of Antibody Drug Conjugates (ADCs) using Mass Spectrometry. YouTube. Available at: [Link]

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Available at: [Link]

  • Roos, M., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 151, 306-314. Available at: [Link]

  • Campbell, W. C. (1991). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Veterinary Pharmacology and Therapeutics, 14(3), 223-231. Available at: [Link]

  • Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-77. Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. Analyst. Available at: [Link]

  • Nayak, G. & Trivedi, M. K. (2020). Gas Chromatography and Mass Spectroscopy (GC-MS) Based Isotopic Abundance Ratio Evaluation of the Biofield Energy Treated Metronidazole. Modern Approches in Drug Designing. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ResearchGate. (2022). METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). Available at: [Link]

  • Kouakou, K., et al. (2022). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). Journal of Chemical and Pharmaceutical Research, 14(4), 1-11. Available at: [Link]

  • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • ResearchGate. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • Pharma International. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

  • CP Lab Safety. Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate, 97% Purity, C14H15BrN2O2, 10 grams. Available at: [Link]

  • PubChem. 7-Bromo-5-methyl-1H-indazole-3-carbaldehyde. Available at: [Link]

Sources

Application

High-Purity Isolation of Methyl 7-bromo-1-cyclopentyl-1H-benzimidazole-5-carboxylate

Application Note: AN-BZ-042 Executive Summary This application note details the reverse-phase HPLC (RP-HPLC) purification of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate . This molecule is a pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BZ-042

Executive Summary

This application note details the reverse-phase HPLC (RP-HPLC) purification of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate . This molecule is a pharmacologically significant scaffold, sharing structural homology with intermediates used in the synthesis of oral GLP-1 receptor agonists (e.g., Danuglipron analogs).

The critical challenge in purifying this compound is not merely removing starting materials, but achieving baseline separation between the N1-cyclopentyl (target) and N3-cyclopentyl (regioisomer) alkylation products. This protocol utilizes a high-coverage C18 stationary phase with acidic modification to suppress silanol activity, ensuring sharp peak shapes for the basic benzimidazole core while preserving the hydrolytically sensitive methyl ester.

Physicochemical Analysis & Pre-Purification Strategy

Before initiating chromatography, the operator must account for the molecule's specific chemical vulnerabilities.

PropertyCharacteristicPurification Implication
Core Structure Benzimidazole (Basic pKa ~5.5)Tailing Risk: The basic nitrogen will interact with residual silanols on the column, causing peak tailing. Solution: Mobile phase must be acidic (pH < 3.0) to keep the nitrogen fully protonated.
Functional Group Methyl Ester (C-5)Hydrolysis Risk: Susceptible to hydrolysis (saponification) at high pH (>8.0) or prolonged exposure to strong aqueous acids. Solution: Avoid basic mobile phases; minimize residence time in aqueous fractions.
Lipophilicity High (Cyclopentyl + Bromo)Solubility: Poor water solubility. Solution: Sample must be dissolved in DMSO or 1:1 DMSO/Methanol.
Impurity Profile Regioisomers (N1 vs. N3)Selectivity: These isomers have identical mass but different dipole moments. A gradient with a shallow slope is required for separation.
Sample Preparation Protocol
  • Dissolution: Dissolve the crude solid in DMSO at a concentration of 50–100 mg/mL. If the solution is viscous, dilute with Methanol (MeOH) to reach a final ratio of 2:1 DMSO:MeOH.

  • Clarification: Sonicate for 5 minutes.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove particulate matter (silica from flash columns or inorganic salts) that could clog the prep column frit.

Method Development & Optimization

Column Selection Logic

While C8 columns are often used for highly hydrophobic peptides, the rigid benzimidazole core requires the high surface area and carbon load of a C18 phase to maximize hydrophobic interaction for regioisomer resolution.

  • Primary Choice: C18, 5 µm, 100 Å (e.g., YMC-Triart C18 or Waters XBridge).

  • Why: These "hybrid" or high-coverage silica columns resist high pH (if needed) but, more importantly, have reduced silanol activity, which is critical for basic heterocycles.

Mobile Phase Selection
  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.

  • Rationale: TFA acts as an ion-pairing agent. It protonates the benzimidazole nitrogen (

    
    ), forming a neutral ion pair with the trifluoroacetate anion. This increases retention and significantly sharpens the peak, facilitating the separation of the closely eluting N1/N3 regioisomers. Formic acid (0.1%) is a viable alternative if Mass Spectrometry (MS) sensitivity is paramount, but TFA generally yields better preparative resolution.
    
Gradient Strategy

The cyclopentyl and bromo groups make the molecule significantly hydrophobic. A standard 5-95% gradient will likely elute the compound too quickly or co-elute isomers.

Optimized Scouting Gradient (Analytical Scale):

  • Flow: 1.0 mL/min

  • Gradient: 40% B to 90% B over 15 minutes.

  • Observation: The target usually elutes between 60-75% B.

Preparative HPLC Protocol

System Parameters[1][2][3][4][5][6][7][8][9][10][11]
  • Instrument: Preparative HPLC with UV-Vis trigger (Dual wavelength).

  • Column: C18 Prep Column (e.g., 20 x 250 mm, 5 µm).

  • Flow Rate: 15–20 mL/min (Scale according to column diameter).

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Fraction Trigger: Slope + Threshold.

Step-by-Step Gradient Table
Time (min)% Solvent B (ACN + 0.1% TFA)EventRationale
0.0 - 2.0 30%Loading Low organic start ensures the sample focuses at the head of the column.
2.0 - 22.0 30%

85%
Elution Shallow linear gradient (approx 2.75% B/min) to maximize resolution between regioisomers.
22.0 - 25.0 95%Wash Flush highly lipophilic impurities (dimers, tars).
25.0 - 30.0 30%Re-equilibration Reset column for next injection.
Workflow Visualization

HPLC_Workflow cluster_fractions Fraction Collection Crude Crude Synthesis Mixture (N1/N3 Isomers + Byproducts) Prep Sample Prep (DMSO/MeOH + 0.45µm Filter) Crude->Prep Dissolution HPLC Prep HPLC (C18) Gradient: 30-85% ACN Modifier: 0.1% TFA Prep->HPLC Injection Detection UV Detection (254nm) Peak Slicing HPLC->Detection F1 Early Eluting (Polar Impurities) Detection->F1 Discard F2 Target Peak (N1-Cyclopentyl) Detection->F2 Collect F3 Late Eluting (N3-Regioisomer) Detection->F3 Discard Workup Lyophilization (Avoid Heat to protect Ester) F2->Workup Isolate

Figure 1: Purification workflow emphasizing the separation of the target N1-isomer from the N3-regioisomer.

Post-Purification Workup (Critical)

Handling the fractions correctly is vital to prevent the degradation of the methyl ester.

  • Immediate Action: Do not leave fractions in the acidic mobile phase (Water/ACN/TFA) at room temperature for >24 hours. The combination of water and acid can slowly hydrolyze the methyl ester to the carboxylic acid.

  • Solvent Removal:

    • Preferred: Lyophilization (Freeze Drying). This removes water and TFA simultaneously at low temperature.

    • Alternative: Rotary evaporation at < 35°C . Do not heat the water bath above 40°C.

  • Salt Exchange (Optional): If the TFA salt is undesirable for biological assays (cytotoxicity), redissolve the purified solid in Ethyl Acetate and wash with saturated NaHCO₃ (quickly) to generate the free base, then dry over Na₂SO₄ and concentrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Basic nitrogen interaction with silanols.Increase TFA concentration to 0.15% or switch to a "High pH" stable C18 column and use Ammonium Bicarbonate (pH 10) only if ester stability is verified.
Co-elution of Isomers Gradient slope too steep.Flatten the gradient. Change from 30-85% to 50-75% over 20 minutes.
Precipitation in Column Sample solubility limit exceeded.Reduce injection volume or increase DMSO ratio in the sample diluent.
Loss of Ester (M-14) Hydrolysis during workup.Lower rotavap bath temperature; ensure fractions are frozen immediately if not processed.

References

  • Pfizer Inc. (2023). Synthesis of Danuglipron: An Orally Available GLP-1R Agonist. Synfacts.

  • YMC Europe. (2024). Purification of GLP-1 Agonists and Peptides. YMC Application Data.

  • National Institutes of Health (NIH). (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate. PubMed.[1]

  • Organic Chemistry Portal. (2023). Stability and Hydrolysis of Methyl Esters.

Sources

Method

Application Note: Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate as a Scaffold Probe for GLP-1R Agonist Discovery

[1] Part 1: Executive Summary & Strategic Utility Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate (MB-Cyp-7Br) is a high-value heterocyclic scaffold probe designed for the structural interrogation and synthes...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Strategic Utility

Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate (MB-Cyp-7Br) is a high-value heterocyclic scaffold probe designed for the structural interrogation and synthesis of oral small-molecule GLP-1 receptor agonists.[1] Unlike peptide-based agonists (e.g., semaglutide), small molecule agonists require a precise "Head-to-Tail" architecture to penetrate the transmembrane bundle of the receptor.[1]

MB-Cyp-7Br serves two critical functions in drug discovery workflows:

  • Fragment-Based Probe: It acts as a "Head Group" surrogate to validate the binding affinity of the N1-cyclopentyl moiety within the receptor's hydrophobic transmembrane pocket (specifically engaging residues near TM1 and TM7).[1]

  • Ligation-Ready Scaffold: The C7-bromo substituent provides an orthogonal handle for late-stage functionalization (e.g., Suzuki-Miyaura coupling) to attach biaryl "Tail" moieties, while the C5-methyl ester acts as a masked polar anchor (carboxylic acid prodrug) essential for electrostatic interactions with R380 or K197 in the GLP-1R binding site.[1]

This guide details the protocols for solubilization, chemical functionalization (C2-arylation and C7-coupling), and biological validation of MB-Cyp-7Br derivatives.[1]

Part 2: Chemical Properties & Handling[1]

PropertySpecification
Molecular Formula C₁₄H₁₅BrN₂O₂
Molecular Weight 323.19 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (>50 mM), Methanol (Moderate), Water (Insoluble)
Stability Stable at -20°C (solid).[1][2] Hydrolytically sensitive at pH > 8.[1]0.
Purity Requirement >98% (HPLC) for biological assays.

Handling Precautions:

  • Light Sensitivity: Protect from light to prevent debromination.

  • Moisture: Store under inert atmosphere (Argon/Nitrogen) to prevent premature ester hydrolysis.[1]

Part 3: Experimental Protocols

Protocol A: C-H Activation for C2-Functionalization (Synthesis of Full Agonist)

Rationale: The C2 position of the benzimidazole core is the canonical attachment point for the "Tail" pharmacophore in Pfizer-class GLP-1R agonists (e.g., Danuglipron analogs).[1] This protocol utilizes a modern C-H activation strategy to install the tail directly onto the MB-Cyp-7Br probe.[1]

Reagents:

  • Probe: MB-Cyp-7Br (1.0 eq)

  • Coupling Partner: Aryl iodide (Tail fragment) (1.2 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: P(t-Bu)₃ (10 mol%)

  • Base: Cs₂CO₃ (2.0 eq)[1][3]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Workflow:

  • Inert Setup: In a glovebox, combine MB-Cyp-7Br, aryl iodide, Pd(OAc)₂, ligand, and Cs₂CO₃ in a microwave vial.

  • Solvation: Add degassed 1,4-dioxane. Seal the vial.

  • Reaction: Heat to 100°C for 12 hours (or 140°C for 1 hour in microwave).

  • Workup: Filter through Celite, concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • QC: Verify C2-substitution via ¹H-NMR (disappearance of the C2-H singlet at ~8.0-8.2 ppm).

Protocol B: Ester Hydrolysis (Activation of the Polar Anchor)

Rationale: The methyl ester is a prodrug motif.[1] For in vitro binding assays (which lack intracellular esterases), the probe must be hydrolyzed to the free carboxylic acid (C5-COOH) to enable critical salt-bridge formation with the receptor.[1]

Reagents:

  • Substrate: Functionalized MB-Cyp-7Br derivative (from Protocol A).

  • Base: LiOH·H₂O (3.0 eq).

  • Solvent: THF:Water (3:1).[1]

Workflow:

  • Dissolve the substrate in THF.[1] Cool to 0°C.[1]

  • Add LiOH solution dropwise.[1]

  • Stir at Room Temperature (RT) for 4 hours. Monitor by LC-MS (Shift: M-14).[1]

  • Acidification: Carefully adjust pH to ~4.0 using 1M HCl.

  • Extraction: Extract with EtOAc (3x). Dry over Na₂SO₄.[1]

  • Isolation: Concentrate to yield the bioactive free acid probe.

Protocol C: In Vitro cAMP Accumulation Assay (Biological Validation)

Rationale: GLP-1R is Gs-coupled.[1] Agonist binding triggers adenylyl cyclase, increasing intracellular cAMP. This assay compares the efficacy of the MB-Cyp-7Br derived probe against native GLP-1.[1]

Materials:

  • Cells: HEK293 stably expressing human GLP-1R (e.g., CRE-Luciferase reporter or HTRF system).

  • Assay Buffer: HBSS + 0.1% BSA + 0.5 mM IBMX (PDE inhibitor).[1]

  • Detection: HTRF cAMP Gs Dynamic Kit (Cisbio) or equivalent.[1]

Steps:

  • Seeding: Plate 5,000 cells/well in a 384-well low-volume plate.

  • Treatment: Add 5 µL of the Hydrolyzed Probe (Protocol B product) in serial dilution (10 µM to 0.1 nM).

    • Control 1: GLP-1 (7-36) amide (Positive Control).[1]

    • Control 2: Unfunctionalized MB-Cyp-7Br Acid (Negative Control/Fragment Check).[1]

    • Control 3: DMSO (Vehicle).[1]

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis/Detection: Add cAMP-d2 and anti-cAMP-Cryptate detection reagents.[1]

  • Read: Measure HTRF signal (665/620 nm ratio) on a compatible plate reader (e.g., EnVision).

  • Analysis: Plot dose-response curves. Calculate EC₅₀.[1]

    • Success Criteria: Full agonist >80% Emax of GLP-1; Partial agonist 20-80%.[1]

Part 4: Visualization & Logic

Figure 1: Synthetic Functionalization Workflow

Caption: Logical pathway for converting the MB-Cyp-7Br scaffold into a bioactive GLP-1R agonist probe via C2-arylation and C5-deprotection.[1]

SynthesisWorkflow Scaffold MB-Cyp-7Br (Scaffold Probe) Intermediate C2-Functionalized Ester Precursor Scaffold->Intermediate Pd-Catalyzed C-H Activation (Protocol A) Tail Biaryl Tail (Aryl Iodide) Tail->Intermediate ActiveProbe Bioactive Free Acid (GLP-1R Agonist) Intermediate->ActiveProbe LiOH Hydrolysis (Protocol B) Receptor GLP-1 Receptor (Binding Event) ActiveProbe->Receptor Specific Interaction (Salt Bridge + Hydrophobic)

Figure 2: GLP-1R Signaling & Assay Logic

Caption: Mechanism of action for the probe. The Free Acid Probe engages GLP-1R, triggering Gs-protein activation and cAMP production, quantified via HTRF.[1]

SignalingPathway Probe Hydrolyzed Probe (Extracellular) GLP1R GLP-1 Receptor (Transmembrane) Probe->GLP1R Binding Gs Gs Protein (Heterotrimer) GLP1R->Gs Activation AC Adenylyl Cyclase (Effector) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Signal HTRF Signal (Readout) cAMP->Signal Detection (Protocol C)

[1]

Part 5: References

  • Pfizer Inc. (2022).[1] Carboxy-benzimidazole GLP-1R Modulating Compounds. WO2022225941A1.[1]

  • Griffith, D. A., et al. (2022).[1] Discovery of Danuglipron (PF-06882961): A Potent, Orally Bioavailable Small-Molecule GLP-1 Receptor Agonist.[1] Journal of Medicinal Chemistry, 65(12), 8208–8226.[1] [1]

  • BldPharm. (2024).[1] Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate Product Data.

  • Combi-Blocks. (2024). Catalog Item WZ-9266: Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate.[1][4][5][6]

  • Zhang, Y., et al. (2020).[1][4][5] Structure-Based Design of Small Molecule GLP-1R Agonists. Nature, 586, 88-93.[1] (Mechanistic grounding for the carboxylate interaction).

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions with Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate Derivatives

Introduction: The Central Role of the Amide Bond in Modern Drug Discovery The amide bond is a ubiquitous functional group in a vast array of pharmaceuticals, including blockbuster drugs such as Atorvastatin and Lisinopri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Amide Bond in Modern Drug Discovery

The amide bond is a ubiquitous functional group in a vast array of pharmaceuticals, including blockbuster drugs such as Atorvastatin and Lisinopril. Its prevalence stems from its remarkable metabolic stability and its ability to participate in key hydrogen bonding interactions with biological targets. Consequently, the efficient and reliable formation of amide bonds is a cornerstone of medicinal chemistry and drug development.[1] This process, typically involving the coupling of a carboxylic acid and an amine, is kinetically slow and requires the activation of the carboxylic acid moiety.

This application note provides a detailed guide to performing amide coupling reactions with a specific, functionally rich heterocyclic building block: Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate . The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets.[2] However, the electronic nature of the benzimidazole ring system, coupled with the steric hindrance imparted by the N-cyclopentyl group, can present challenges for standard amide coupling protocols. This guide will explore robust methodologies to overcome these challenges, providing detailed, field-proven protocols and the scientific rationale behind the selection of reagents and conditions.

Understanding the Substrate: Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate

The successful execution of an amide coupling reaction hinges on a thorough understanding of the substrate's chemical properties. The target molecule, Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate, possesses several key features that will influence the choice of coupling strategy:

  • The Benzimidazole Core: This heterocyclic system is relatively electron-deficient, which can impact the reactivity of the carboxylate.

  • The N-Cyclopentyl Group: This bulky substituent can introduce steric hindrance around the reaction center.

  • The Bromo Substituent: This electron-withdrawing group further modulates the electronic properties of the aromatic system.

  • The Methyl Ester: This is the functional group that will be hydrolyzed to the corresponding carboxylic acid prior to the amide coupling reaction.

Given these characteristics, the choice of coupling reagent and reaction conditions is critical to achieving high yields and purity while avoiding potential side reactions.

General Workflow for Amide Coupling

The overall process for the synthesis of amide derivatives from Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate can be visualized as a two-step sequence: hydrolysis of the methyl ester to the carboxylic acid, followed by the amide coupling reaction itself.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling Starting Material Methyl 7-bromo-1-cyclopentyl- 1,3-benzodiazole-5-carboxylate Hydrolysis LiOH, THF/H2O Starting Material->Hydrolysis Carboxylic Acid 7-bromo-1-cyclopentyl- 1,3-benzodiazole-5-carboxylic acid Hydrolysis->Carboxylic Acid Coupling Coupling Reagent, Base, Solvent Carboxylic Acid->Coupling Amine R1R2NH Amine->Coupling Final Product N-substituted-7-bromo-1-cyclopentyl- 1,3-benzodiazole-5-carboxamide Coupling->Final Product

Figure 1: General experimental workflow for the synthesis of amide derivatives.

Recommended Protocols for Amide Coupling

Two primary classes of coupling reagents are recommended for this substrate: uronium/aminium salts (e.g., HATU) and carbodiimides (e.g., EDC) in the presence of an additive. The choice between them will depend on the nature of the amine, the desired reaction scale, and cost considerations.

Protocol 1: HATU-Mediated Amide Coupling

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and low rates of epimerization, making it suitable for challenging couplings.[3]

Mechanism Insight: The reaction proceeds through the formation of a highly reactive OAt-active ester.[3] In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated, and the resulting carboxylate attacks HATU. The amine then attacks this activated ester to form the final amide product.[3][4]

G Carboxylic_Acid R-COOH Carboxylate R-COO- Carboxylic_Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate Active_Ester Highly Reactive OAt-Active Ester Carboxylate->Active_Ester Activation HATU HATU HATU->Active_Ester Amide R-CONR'R'' Active_Ester->Amide Nucleophilic Attack TMU Tetramethylurea (byproduct) Active_Ester->TMU Amine R'R''NH Amine->Amide

Figure 2: Simplified mechanism of HATU-mediated amide coupling.

Step-by-Step Protocol:

  • Preparation: To a solution of 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylic acid (1.0 eq.) in anhydrous DMF (0.1 M) under an inert atmosphere (N₂ or Ar), add the desired amine (1.1 eq.).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the reaction mixture and stir for 5 minutes at room temperature. The use of a non-nucleophilic base is crucial to prevent unwanted side reactions.[3]

  • Coupling Reagent Addition: Add HATU (1.2 eq.) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine. The aqueous washes are essential to remove DMF and the water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used due to the ease of removal of its urea byproduct.[3] It is almost always used in conjunction with an additive like HOBt (N-hydroxybenzotriazole) to improve efficiency and suppress side reactions such as racemization.[3]

Mechanism Insight: The carboxylic acid adds to EDC to form a highly reactive O-acylisourea intermediate.[3] This unstable intermediate is intercepted by HOBt to form a more stable HOBt-ester, which is less prone to racemization.[3] The amine then attacks the HOBt-ester to yield the desired amide.[3]

Step-by-Step Protocol:

  • Preparation: To a solution of 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylic acid (1.0 eq.) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere, add the desired amine (1.1 eq.) and HOBt (1.2 eq.).

  • Coupling Reagent Addition: Add EDC·HCl (1.5 eq.) portion-wise to the cooled solution.

  • Base Addition: Add triethylamine (Et₃N) or DIPEA (2.0 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The acidic and basic washes help to remove unreacted starting materials and byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative Summary of Protocols

ParameterProtocol 1: HATU-MediatedProtocol 2: EDC/HOBt-MediatedRationale & Field Insights
Coupling Reagent HATUEDC·HCl / HOBtHATU is generally more reactive and efficient for hindered substrates, but also more expensive. EDC is a cost-effective choice for routine couplings.
Base DIPEAEt₃N or DIPEAA non-nucleophilic base is essential to deprotonate the carboxylic acid without competing with the amine nucleophile.[5]
Solvent DMFDCM, CH₃CNDMF is an excellent solvent for HATU couplings due to its high polarity and solvating power.[6] DCM is a good choice for EDC couplings and simplifies work-up.
Reaction Time 1-4 hours12-24 hoursHATU's higher reactivity leads to significantly shorter reaction times.[3]
Typical Yield Good to ExcellentModerate to GoodYields are highly dependent on the specific amine used. HATU often provides higher yields for challenging substrates.
Work-up Aqueous LiCl wash to remove DMFStandard aqueous acid/base washesThe water-solubility of the EDC byproduct simplifies its removal during aqueous work-up.[3]
Cost HigherLowerCost can be a significant factor in large-scale synthesis.

Troubleshooting and Optimization

  • Low Yield: If the reaction stalls or gives low yields, consider increasing the equivalents of the coupling reagent and base. For particularly unreactive amines, switching from EDC/HOBt to the more potent HATU is recommended. In some cases, gentle heating (40-50 °C) may be beneficial, but should be used with caution to avoid side reactions.

  • Side Reactions: The benzimidazole N-H is acidic and could potentially react with the activated carboxylic acid. However, the N-cyclopentyl group should prevent this. If N-acylation is observed, the choice of a less reactive coupling system or protection of the benzimidazole nitrogen might be necessary.

  • Difficult Purification: The urea byproduct from carbodiimide couplings can sometimes be difficult to remove. Using EDC, which forms a water-soluble urea, is advantageous over DCC.[7] If purification remains challenging, consider alternative purification techniques such as preparative HPLC.

Conclusion

The amide coupling of derivatives of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate is a readily achievable transformation with the appropriate choice of reagents and conditions. Both HATU and EDC/HOBt mediated protocols offer reliable pathways to the desired amide products. The selection of the optimal protocol will be guided by the specific characteristics of the amine coupling partner, scale, and economic considerations. The detailed procedures and insights provided in this application note serve as a robust starting point for researchers in drug discovery and development to successfully synthesize novel benzimidazole-based amides.

References

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Wikipedia. HATU. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Hansen, M. E. D., et al. (2026). Phosphine-Catalyzed Regio- and Stereoselective Umpolung Addition of Amides to Alkynoates: Access to Complex α,β-Dehydroamino Acid Derivatives. Organic Letters. [Link]

  • Lipshutz, B. H., et al. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • Pasha, M. A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & medicinal chemistry letters, 20(1), 224-227. [Link]

  • Maulide, N., et al. (2019). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal, 25(1), 89-101. [Link]

  • Kim, Y., et al. (2021). A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. Molecules, 26(16), 4995. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-148. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

Sources

Method

High-throughput screening with Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate

Application Note: High-Throughput Screening Optimization for PLK1 Inhibition using the Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate Scaffold Executive Summary Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Optimization for PLK1 Inhibition using the Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate Scaffold

Executive Summary

Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate (CAS: 1445322-61-1) represents a privileged scaffold in the design of ATP-competitive kinase inhibitors, particularly for Polo-like Kinase 1 (PLK1) and Interleukin-2 inducible T-cell kinase (Itk) .[1] Its structural core—a benzimidazole fused with a hydrophobic cyclopentyl moiety—mimics the pharmacophore of clinical candidates like BI 2536 and Volasertib .[1]

This Application Note provides a rigorous technical guide for researchers utilizing this scaffold in High-Throughput Screening (HTS) campaigns. It details the preparation of the compound, the optimization of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and the data analytics required to validate hits derived from this chemical series.

Chemical Context & Mechanism of Action[1]

Compound Identity
  • IUPAC Name: Methyl 7-bromo-1-cyclopentyl-1H-benzimidazole-5-carboxylate[1][2][3]

  • CAS Number: 1445322-61-1[1][2][3][4][5][6][7][8]

  • Molecular Weight: 323.19 g/mol [1][5]

  • Key Structural Features:

    • 1-Cyclopentyl Group: Occupies the hydrophobic pocket (ribose binding region) of the kinase ATP site, providing selectivity and potency.[1]

    • 7-Bromo Substituent: A critical handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce solubility-enhancing groups or solvent-front interactors.[1]

    • 5-Carboxylate: Allows for amide coupling to extend into the hinge region or solvent channel.[1]

Biological Rationale

In HTS campaigns, this compound serves two primary roles:

  • Library Scaffold: It is the starting material for parallel synthesis of "focused libraries" targeting Serine/Threonine kinases.[1]

  • Fragment Probe: It acts as a validated fragment hit to assess the "druggability" of the ATP pocket in novel kinase targets.[1]

Pre-Screening Validation & Preparation

Before initiating the HTS run, the compound must undergo rigorous Quality Control (QC) to prevent false negatives due to aggregation or precipitation.

Solubility & Stock Preparation

Benzimidazoles with hydrophobic tails (cyclopentyl) can exhibit poor aqueous solubility.

  • Solvent: Dissolve to 10 mM in anhydrous DMSO (Dimethyl Sulfoxide).

  • Sonicate: 5 minutes at room temperature to ensure complete dissolution.

  • QC Check: Verify purity >95% via LC-MS. Impurities (e.g., hydrolysis of the methyl ester to the free acid) can drastically alter potency (IC50).

Acoustic Dispensing Calibration

For HTS, acoustic liquid handlers (e.g., Labcyte Echo) are recommended to eliminate tip-based carryover.

  • Calibration: Ensure the DMSO calibration curve accounts for the specific viscosity of the 10 mM stock.

  • Plate Type: Use Cyclic Olefin Copolymer (COC) source plates to minimize compound adsorption.

HTS Protocol: TR-FRET Kinase Assay

This protocol utilizes a Lanthascreen™ Eu Kinase Binding Assay format.[1] This homogeneous format is superior to wash-based ELISA for HTS due to its high Z' factor and resistance to compound autofluorescence.[1]

Assay Principle

The assay measures the displacement of a fluorescent tracer (Alexa Fluor™ 647-labeled ATP competitive probe) by the test compound (Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate derivatives).[1]

  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).[1]

  • Acceptor: Alexa Fluor™ 647-labeled Tracer.[1]

  • Signal: When the tracer binds the kinase, Eu and Alexa647 are in proximity -> FRET occurs (High Signal).[1]

  • Inhibition: Compound displaces tracer -> FRET disrupted (Low Signal).[1]

Reagents & Materials
ComponentSpecificationRole
Target Protein Recombinant Human PLK1 (GST-tagged)The biological target.[1]
Tracer Kinase Tracer 236 (Alexa Fluor™ 647)ATP-competitive probe.[1]
Antibody Eu-anti-GST AntibodyFRET Donor.[1]
Assay Buffer 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35Physiological mimic.[1]
Test Compound Methyl 7-bromo-1-cyclopentyl...[1][2][3][4][5][6][7][8][9][10] (Series)The inhibitor.
Control BI 2536 (10 µM)Positive Control (100% Inhibition).[1]
Step-by-Step Workflow
  • Plate Preparation:

    • Dispense 10 nL of Test Compound (in DMSO) into a 384-well low-volume white microplate.

    • Column 1-2: Negative Control (DMSO only).[1]

    • Column 23-24: Positive Control (BI 2536, 10 µM final).[1]

  • Enzyme/Antibody Addition:

    • Prepare a master mix of PLK1 (5 nM final) and Eu-anti-GST Antibody (2 nM final) in Assay Buffer.[1]

    • Dispense 5 µL of the mix into all wells.[1]

    • Incubate 15 mins to allow antibody-protein binding.[1]

  • Tracer Addition:

    • Prepare Tracer 236 solution (typically 10-50 nM, determined by Kd).[1]

    • Dispense 5 µL of Tracer solution into all wells.[1]

    • Final Volume: 10 µL.

  • Incubation & Read:

    • Centrifuge plate at 1000 x g for 1 minute.

    • Incubate for 60 minutes at Room Temperature (protected from light).

    • Read on a Multi-mode Plate Reader (e.g., PerkinElmer EnVision).

      • Excitation: 340 nm

      • Emission 1 (Donor): 615 nm

      • Emission 2 (Acceptor): 665 nm

Data Analysis & Visualization

Calculation of Emission Ratio

To normalize for well-to-well variability in volume or turbidity:


[1]
Percent Inhibition


Quality Control Metrics
  • Z-Factor (Z'): Must be > 0.5 for a valid HTS run.[1]

    
    
    (Where 
    
    
    
    is SD and
    
    
    is mean of positive/negative controls).[1]

Workflow Diagram

HTS_Workflow cluster_legend Assay Principle: Competitive Displacement Compound Compound Library (Methyl 7-bromo-1-cyclopentyl...) Dispense Acoustic Dispensing (10 nL DMSO stock) Compound->Dispense Mix_Enzyme Add Enzyme + Antibody (PLK1 + Eu-Ab) Dispense->Mix_Enzyme Incubate1 Incubate 15 min Mix_Enzyme->Incubate1 Mix_Tracer Add Tracer (Alexa647-ATP) Incubate1->Mix_Tracer Incubate2 Incubate 60 min Mix_Tracer->Incubate2 Read TR-FRET Read (Ex 340 / Em 615, 665) Incubate2->Read Analysis Data Analysis (Z' Factor, IC50) Read->Analysis Tracer_Bind Tracer Bound = High FRET Comp_Bind Compound Bound = Low FRET

Caption: Step-by-step HTS workflow for screening Benzimidazole derivatives against PLK1 using TR-FRET.

Troubleshooting & Optimization

  • Low Signal Window: If the difference between Positive and Negative controls is small, titrate the Tracer concentration .[1] It should be close to the

    
     of the tracer for the kinase.[1]
    
  • Compound Precipitation: The "7-bromo" and "1-cyclopentyl" groups are hydrophobic.[1] If "starry night" patterns appear in well images (if imaging), reduce compound concentration or increase Brij-35 detergent to 0.05%.[1]

  • Interference: Benzimidazoles are generally fluorescence-neutral, but derivatives with extended conjugation may fluoresce.[1] The TR-FRET time-gated reading (delay 50-100 µs) usually eliminates this artifact.

References

  • Combi-Blocks Product Page. Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate (CAS 1445322-61-1).[1][2][3][6][7][8] Retrieved from [1]

  • BLDpharm Product Page. Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate.[1][3][4][6][7][8][9] Retrieved from

  • Steegmaier, M., et al. (2007). "BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1." Current Biology, 17(4), 316-322. (Demonstrates the relevance of the cyclopentyl-benzimidazole scaffold).
  • Lanthascreen™ Eu Kinase Binding Assay Guide. Thermo Fisher Scientific.[1] (Standard TR-FRET Protocol).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate for assays

Troubleshooting Guide: Improving the Solubility of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate Welcome to the technical support center for assay development. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: Improving the Solubility of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate

Welcome to the technical support center for assay development. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate and encountering challenges with its solubility in aqueous assay buffers. As a Senior Application Scientist, my goal is to provide you with both the theoretical understanding and practical, field-proven protocols to overcome these common hurdles.

Understanding the Challenge: Why is Solubility an Issue?

Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate, like many small molecule drug candidates, possesses a chemical structure that suggests poor aqueous solubility. High-throughput screening (HTS) and other in vitro assays typically require compounds to be in a soluble state to ensure accurate and reproducible results. Compound precipitation can lead to inaccurate concentration measurements, false negatives, and inconsistent data. This guide will walk you through a systematic approach to enhancing the solubility of this compound for your specific assay needs.

Frequently Asked Questions (FAQs) & Troubleshooting Protocols
Q1: I'm seeing precipitation when I dilute my stock solution of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate into my aqueous assay buffer. What is the first thing I should try?

A1: The initial and most common strategy is to optimize the concentration of your co-solvent, typically Dimethyl Sulfoxide (DMSO).

Most researchers will initially dissolve their compound in 100% DMSO to create a high-concentration stock solution.[1][2] However, when this stock is diluted into an aqueous buffer, the percentage of DMSO decreases, which can cause the compound to crash out of solution.

Troubleshooting Steps:

  • Determine the Maximum Tolerated DMSO Concentration for Your Assay: Before attempting to increase the DMSO concentration in your final assay, it is crucial to determine the highest concentration of DMSO that does not affect the biological system you are studying. This is particularly important for cell-based assays where DMSO can be toxic.[3][4][5][6] A good starting point is to test a range of DMSO concentrations (e.g., 0.1% to 2%) in your assay without the compound to identify any effects on cell viability or other assay endpoints. For many cell lines, it is advisable to keep the final DMSO concentration at or below 0.5%.[3][5]

  • Adjust Your Dilution Scheme: If your assay can tolerate a higher DMSO concentration, you can adjust your dilution scheme to maintain a higher final percentage of the co-solvent. For example, instead of a 1:1000 dilution from a 10 mM stock in 100% DMSO to achieve a 10 µM final concentration (resulting in 0.1% DMSO), you could perform a 1:200 dilution to achieve the same final compound concentration but with a final DMSO concentration of 0.5%.

Data Presentation: DMSO Tolerance in Common Cell Lines

Cell LineMaximum Recommended DMSO Concentration (24h exposure)Potential Effects at Higher Concentrations
HEK2930.5%Decreased viability, changes in gene expression
HeLa0.5% - 1%Apoptosis, cell cycle arrest
HepG20.3125%Cytotoxicity, altered metabolic activity[6]
MCF-7<0.3125%Increased sensitivity to cytotoxicity[6]

This table provides general guidelines. It is always best to determine the specific tolerance of your cell line and assay.

Q2: I've optimized my DMSO concentration, but I'm still observing precipitation. What other co-solvents can I try?

A2: If DMSO alone is insufficient, a combination of co-solvents or alternative solvents may be necessary.

Co-solvents work by reducing the polarity of the aqueous environment, thereby increasing the solubility of hydrophobic compounds.[7]

Recommended Co-solvents:

  • Ethanol: Often used in combination with DMSO. It is generally more volatile and can be more cytotoxic than DMSO, so careful validation is required.

  • Polyethylene Glycol 400 (PEG 400): A less toxic alternative that can be effective in solubilizing a wide range of compounds.

  • Glycerin: Another non-toxic option, though its viscosity can be a consideration for automated liquid handling.

Experimental Protocol: Co-solvent Screening

  • Prepare a 10 mM stock solution of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate in 100% DMSO.

  • Create a series of intermediate dilutions in different co-solvent mixtures (e.g., 50:50 DMSO:Ethanol, 50:50 DMSO:PEG 400).

  • Dilute these intermediate solutions into your aqueous assay buffer to the final desired compound concentration.

  • Visually inspect for precipitation immediately and after a period that mimics your assay incubation time.

  • Run a vehicle control with each co-solvent mixture to ensure it does not interfere with your assay.

Q3: Can adjusting the pH of my assay buffer improve the solubility of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate?

A3: Yes, modifying the pH can significantly impact the solubility of ionizable compounds. [8][9][10][11][12]

The structure of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate contains a benzodiazole ring system which is weakly basic and can be protonated at lower pH. The carboxylate group is an ester and is not ionizable. Therefore, decreasing the pH of the buffer may increase the solubility of this compound.

Workflow for pH Optimization:

Caption: Decision workflow for pH modification.

Experimental Protocol: pH Screening

  • Prepare a set of your assay buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).

  • Prepare your compound stock solution in 100% DMSO.

  • Dilute the stock solution into each of the different pH buffers to your final desired concentration.

  • Incubate for a relevant period and visually inspect for precipitation.

  • Crucially, verify that the altered pH does not negatively impact your assay's performance or the health of your biological system.

Q4: I've heard about using cyclodextrins to improve solubility. Is this a viable option for my in vitro assay?

A4: Absolutely. Cyclodextrins are excellent tools for increasing the aqueous solubility of hydrophobic compounds. [13][14][15][16]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate, forming an inclusion complex that is more water-soluble.[15][16]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has limited water solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form with much higher aqueous solubility and is generally preferred for biological applications.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative.

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 2%, 5% w/v) in your assay buffer.

  • Add your DMSO stock solution of the compound to the cyclodextrin-containing buffers.

  • Vortex or sonicate the mixture to facilitate the formation of the inclusion complex.

  • Visually inspect for any precipitation.

  • As with other excipients, run a control with the cyclodextrin alone to ensure it does not interfere with your assay.

Visualization of Cyclodextrin Encapsulation:

Sources

Optimization

Technical Support Center: Benzodiazole Synthesis Optimization

Current Status: Operational | Topic: Catalyst Selection & Troubleshooting | Tier: Advanced Introduction: Beyond "Add and Stir" Welcome to the Technical Support Center for benzodiazole ring formation. As Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Catalyst Selection & Troubleshooting | Tier: Advanced

Introduction: Beyond "Add and Stir"

Welcome to the Technical Support Center for benzodiazole ring formation. As Senior Application Scientists, we understand that synthesizing benzimidazoles (and related indazoles/benzotriazoles) is rarely as simple as the textbook Phillips condensation suggests.

Whether you are struggling with N1/N3 regioselectivity, oxidative cyclization stalling, or transition metal scavenging in late-stage drug development, this guide provides the causality-driven solutions you need. We move beyond generic recipes to "self-validating" protocols where the chemistry tells you if it's working.

Module 1: Catalyst Selection Matrix

The Core Problem: Researchers often default to Pd-catalyzed Buchwald-Hartwig type conditions or harsh acid refluxes without analyzing the substrate's electronic bias. This leads to poor atom economy and difficult purification.

The Solution: Use this logic flow to select the optimal catalytic system based on your starting materials and constraints.

Interactive Selection Logic

CatalystSelection Start Starting Substrates? PathA 1,2-Phenylenediamine + Aldehyde Start->PathA PathB o-Haloaniline + Amidine/Nitrile Start->PathB PathC 1,2-Phenylenediamine + Alcohol Start->PathC Cond_Ox Requires Oxidative Cyclization PathA->Cond_Ox Cond_Metal Requires C-N Coupling PathB->Cond_Metal Cond_Dehydro Acceptorless Dehydrogenation PathC->Cond_Dehydro Cat_Green Recyclable/Green? (Deep Eutectic Solvents) Cond_Ox->Cat_Green Eco-friendly Cat_Acid Brønsted/Lewis Acid (Traditional) Cond_Ox->Cat_Acid Robust Cat_Cu Cu(I)/Cu(II) System (Cost-Effective) Cond_Metal->Cat_Cu High Yield Cat_Mn Mn(I) Pincer Complex (Sustainable) Cond_Dehydro->Cat_Mn Atom Economy

Figure 1: Decision tree for selecting the optimal catalytic pathway based on available starting materials (Substrate) and process constraints (Green Chemistry vs. Robustness).

Comparative Data: Catalyst Performance Profiles
Catalyst ClassTarget ReactionKey AdvantageCritical Limitation
Deep Eutectic Solvents (DES) Condensation (Aldehyde + Diamine)Dual role (Solvent + Catalyst), Green, RecyclableHigh viscosity, requires heating (>80°C) to lower melting point.
Cu(I)/Cu(II) Salts Oxidative Cyclization / C-H ActivationCheap, Ligand-free options available, Air-stableRequires oxidant (O2/Air), potential metal scavenging issues.
Mn(I) Pincer Dehydrogenative CouplingWater is the only byproduct, high atom economySynthesis of pincer ligand can be complex; air-sensitive setup.
Heterogeneous (Fe/ZrO2) Acid-catalyzed CondensationEasy filtration, high reusability, thermal stabilityMass transfer limitations in scale-up; lower turnover frequency (TOF).

Module 2: Deep Dive - Copper-Catalyzed Mechanisms

Why it fails: Users often treat Copper catalysis as a "black box." In oxidative cyclization, the reaction stalls if the re-oxidation of the catalyst (Cu(I) to Cu(II)) is inefficient or if the intermediate amidine fails to coordinate.

The Mechanism: Recent kinetic studies (e.g., RSC Catal. Sci. Technol.) reveal that ligand-free copper systems rely on a "Ping-Pong" mechanism where the catalyst shuttles between oxidation states.

CuMechanism Cu_Cat Cu(I) Catalyst Inter_A Coordination (Substrate + Cu) Cu_Cat->Inter_A + Substrate Inter_B Oxidative Addition (Intermediate E) Inter_A->Inter_B Activation Inter_C Transmetalation (Intermediate F) Inter_B->Inter_C - HX Inter_D Reductive Elimination (Product Release) Inter_C->Inter_D Cyclization Inter_D->Cu_Cat Regeneration

Figure 2: Catalytic cycle for Copper-mediated benzimidazole formation.[1] Note the critical Transmetalation step (Intermediate F) which is often the rate-determining step.

Module 3: Troubleshooting & FAQs

Symptom 1: Reaction Stalled at Amidine Intermediate

Context: You are performing an oxidative cyclization of an aldehyde and a diamine.

Q: My LCMS shows full conversion to the imine/amidine intermediate, but the ring won't close. Why? A: This is a classic "Oxidation Deficit."

  • Diagnosis: The condensation (Step 1) is fast, but the dehydrogenation (Step 2) requires an oxidant. If you are relying on ambient air, the oxygen mass transfer is likely insufficient.

  • The Fix:

    • Immediate: Switch to an O2 balloon or bubble air directly into the solvent.

    • Catalytic Boost: Add 5 mol% TEMPO as a co-oxidant to facilitate the electron transfer to oxygen.

Symptom 2: The "Regioselectivity Nightmare" (N1 vs N3)

Context: You are synthesizing a non-symmetric benzimidazole.

Q: I'm getting a 50:50 mixture of regioisomers. How do I force selectivity? A: Standard acid catalysis (Phillips conditions) is thermodynamically controlled and will almost always yield mixtures due to tautomerism.

  • The Fix (Steric): Use a bulky N-protecting group before cyclization if possible.

  • The Fix (Electronic): Switch to Copper-catalyzed intramolecular N-arylation (Ullmann-type). This mechanism is kinetically controlled. By using an o-haloaniline and an amide/amidine, the bond formation is directed solely by the position of the halogen, locking the regioselectivity 100%.

Symptom 3: Green Chemistry Yield Drop

Context: Using Deep Eutectic Solvents (DES) like Choline Chloride/Urea.[2][3]

Q: My yield in DES is 40% lower than in DMF. Is the catalyst dead? A: Likely not. The issue is usually viscosity-limited mass transfer .

  • Diagnosis: DES mixtures are highly viscous at room temperature.

  • The Fix: Ensure the reaction temperature is >80°C . At this point, the hydrogen-bond network relaxes, lowering viscosity and allowing proper diffusion of reactants. Do not dilute with water during the reaction, as this breaks the eutectic supramolecular structure.

Module 4: Validated Protocols

Protocol A: Green Synthesis using Deep Eutectic Solvent (DES)

Best for: High-throughput libraries, green chemistry compliance.

  • Preparation of Catalyst/Solvent:

    • Mix Choline Chloride and Urea in a 1:2 molar ratio.

    • Heat at 80°C with stirring until a clear, homogeneous liquid forms (approx. 20-30 mins). This is your DES.

  • Reaction:

    • Add o-phenylenediamine (1.0 equiv) and aldehyde (1.0 equiv) directly to the DES (approx. 2 mL per mmol of substrate).

    • Critical Step: Stir at 80°C. Monitor via TLC/LCMS.

    • Note: No external acid or metal is needed; the Urea acts as a hydrogen-bond donor to activate the carbonyl.

  • Workup (The "Crash Out"):

    • Once complete, add water to the reaction mixture while it is still warm.

    • The DES components (Choline/Urea) will dissolve in water.

    • The benzimidazole product will precipitate out. Filter and wash with water.

Protocol B: Copper-Catalyzed Ligand-Free Cyclization

Best for: Accessing 2-substituted benzimidazoles from nitriles.

  • Setup:

    • Combine o-bromoaniline (1.0 equiv), Nitrile (1.5 equiv), and CuI (10 mol%) .

    • Base: Cs2CO3 (2.0 equiv).

    • Solvent: DMF or DMSO (Polar aprotic is essential for the ionic mechanism).

  • Execution:

    • Heat to 100-120°C under an air atmosphere (or O2 balloon).

    • Checkpoint: The solution should darken as Cu(I) oxidizes and reduces.

  • Purification:

    • Use an EDTA wash during extraction to remove residual copper species before column chromatography.

References

  • Arnold, E. P., et al. (2020).[4] "Oxidative Cyclization Approach to Benzimidazole Libraries." ACS Combinatorial Science, 22(1), 1-5.

  • Das, K., et al. (2018).[5] "Acceptorless Dehydrogenative Coupling of Aromatic Diamine with Primary Alcohols... Catalyzed by Manganese(I)." The Journal of Organic Chemistry, 83(16), 9553-9560.

  • RSC Publishing. (2024). "Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles."[6] RSC Advances.

  • Truong, V. A., et al. (2024).[7] "Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis...".[7] RSC Advances.

  • Md. Digioia, et al. (2019).[8] "Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent." Molecules, 24(16), 2885.[8]

Sources

Reference Data & Comparative Studies

Validation

Validating the Anticancer Activity of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Oncologists, and Drug Development Scientists[1] Executive Summary: The Scaffold Hypothesis Methyl 7-bromo-1-cyclopentyl-1,3-benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Oncologists, and Drug Development Scientists[1]

Executive Summary: The Scaffold Hypothesis

Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate (CAS: 1445322-61-1) represents a highly specific benzimidazole scaffold.[1] While often utilized as a late-stage intermediate in the synthesis of PARP and PIM kinase inhibitors, its intrinsic anticancer activity warrants rigorous validation due to the structural "privilege" of the benzimidazole core.[1]

The 1-cyclopentyl group provides significant hydrophobic pocket occupancy (mimicking the ribose ring of ATP), while the 7-bromo position offers halogen bonding capability or a vector for further functionalization.[1] This guide outlines the protocol to validate this specific molecule as an active anticancer agent, comparing it against established benzimidazole therapeutics.

Comparative Analysis: Candidate vs. Standards

To validate the candidate, you must benchmark it against agents with overlapping structural features or mechanisms.

Table 1: Structural & Mechanistic Comparators
FeatureCandidate (Methyl 7-bromo...) Comparator A: Selumetinib Comparator B: Nocodazole Comparator C: Bendamustine
Core Scaffold Benzimidazole-5-carboxylateBenzimidazole-6-carboxamideBenzimidazole-2-carbamateBenzimidazole Nitrogen Mustard
N1 Substitution Cyclopentyl (Hydrophobic)Methyl (Small)H (Polar)Methyl
Primary Mechanism Hypothetical:[1] Kinase (ATP-comp) or TubulinMEK1/2 Inhibitor (Kinase)Tubulin Polymerization InhibitorDNA Alkylator
Key Structural Motif 7-Bromo (Halogen bond/Steric)4-Fluoro (Metabolic block)2-Thiophene2-Chloroethylamine
Validation Target IC50 < 1.0 µM (Hit Criteria)IC50 ~ 14 nM (MEK)IC50 ~ 50 nM (Tubulin)IC50 ~ 50 µM (Alkylator)

Analytic Insight: The "1-cyclopentyl" moiety suggests this candidate is more likely to function as a Kinase Inhibitor (targeting the ATP pocket) rather than a DNA alkylator.[1] The cyclopentyl group is too bulky for standard DNA intercalation but ideal for the hydrophobic back-pocket of kinases like PIM-1 or CK2 .[1]

Validation Phase I: In Silico Target Prediction

Before wet-lab testing, you must define the target.[1] Benzimidazoles typically bifurcate into two mechanisms based on substitution: Microtubule Destabilization or Kinase Inhibition .

Workflow: Computational Docking Pipeline

ValidationWorkflow Start Candidate Structure (3D Optimization) Docking Molecular Docking (AutoDock Vina/Glide) Start->Docking Target1 Target A: PIM-1 Kinase (PDB: 3BGZ) Target1->Docking Target2 Target B: Tubulin (PDB: 1SA0) Target2->Docking Score Binding Energy Assessment (Threshold: < -8.5 kcal/mol) Docking->Score Decision Select Primary Assay Score->Decision

Figure 1: In silico workflow to determine whether the candidate favors Kinase inhibition (PIM-1) or Tubulin binding based on the 1-cyclopentyl steric clash.[1]

Protocol Note:

  • Preparation: Energy minimize the candidate using DFT (B3LYP/6-31G*) to fix the ester orientation.[1]

  • Docking: Dock into the ATP-binding site of PIM-1.[1] The 7-bromo group should orient towards the hinge region (Glu121 in PIM-1) to act as a gatekeeper.

Validation Phase II: In Vitro Phenotypic Screening[1]

This phase establishes the baseline potency (IC50) and selectivity.

Experiment A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine if the compound kills cancer cells and if the methyl ester is essential (prodrug effect).[1]

  • Cell Lines:

    • MCF-7 (Breast): High sensitivity to benzimidazole-based tubulin inhibitors.[1][2]

    • PC-3 (Prostate): High expression of PIM kinases.[1]

    • HFF-1 (Fibroblast): Normal control (to calculate Selectivity Index).

Step-by-Step Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Dissolve candidate in DMSO. Treat with serial dilutions (0.01 µM to 100 µM) for 72 hours.

    • Control: 0.1% DMSO (Negative), Nocodazole 1 µM (Positive).

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Calculation: $ \text{Cell Viability} (%) = \frac{OD_{sample} - OD_{blank}}{OD_{control} - OD_{blank}} \times 100 $.[1]

Table 2: Expected Performance Metrics (Validation Criteria)
MetricHigh-Potency Hit Moderate Hit Inactive/Prodrug
IC50 (MCF-7) < 0.5 µM1.0 - 10 µM> 50 µM
Selectivity Index (SI) > 10 (vs Normal Cells)2 - 10< 1
Morphology Cell rounding (Tubulin effect)Growth arrestNo change

Validation Phase III: Mechanistic Confirmation

If the candidate shows IC50 < 10 µM, you must confirm the Mechanism of Action (MoA). Benzimidazoles cause distinct cell cycle arrests depending on their target.

Experiment B: Cell Cycle Analysis (Flow Cytometry)

Rationale:

  • G2/M Arrest: Indicates Tubulin Inhibition (similar to Nocodazole).[1] The benzimidazole binds to the colchicine site, preventing polymerization.

  • G1/S Arrest: Indicates Kinase Inhibition (CDK/PIM/MEK).[1] The cyclopentyl group likely blocks ATP access, preventing G1-S transition.[1]

Protocol:

  • Treat MCF-7 cells with Candidate at

    
     for 24 hours.[1]
    
  • Fix cells in 70% ice-cold ethanol overnight.

  • Stain with Propidium Iodide (PI) + RNase A.

  • Analyze via Flow Cytometry (FL2 channel).

Signaling Pathway Validation (Western Blot)

To prove the "7-bromo-1-cyclopentyl" scaffold specificity, blot for these markers:

  • Marker A (Apoptosis): Cleaved Caspase-3 / PARP cleavage.[1]

  • Marker B (Kinase Activity): p-Bad (Ser112) or p-4EBP1.[1] Reduction indicates PIM/mTOR inhibition.[1]

  • Marker C (Tubulin): Acetylated

    
    -tubulin.[1] Increase indicates microtubule stabilization; Decrease indicates destabilization.
    
Mechanism Logic Flow

MoA_Logic Input Treat Cells with Candidate (24 Hours) FACS Flow Cytometry (Cell Cycle Analysis) Input->FACS G2M G2/M Arrest (>40% population) FACS->G2M Result A G1S G1/S Arrest (>60% population) FACS->G1S Result B Tubulin Mechanism: Tubulin Destabilization (Colchicine Site Binder) G2M->Tubulin Kinase Mechanism: ATP-Competitive Kinase Inhibition (PIM-1 / VEGFR / CK2) G1S->Kinase

Figure 2: Decision tree to interpret Flow Cytometry data. The 1-cyclopentyl group sterics often shift specificity toward Kinase inhibition (G1/S arrest) compared to simple benzimidazoles.[1]

Conclusion & Recommendations

The molecule Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate possesses the structural hallmarks of a Type I Kinase Inhibitor . The cyclopentyl group is a validated hydrophobic pharmacophore (seen in various ATP-competitive drugs), and the 7-bromo substituent provides a crucial halogen bond often required for high-affinity binding in the kinase hinge region.[1]

Final Recommendation:

  • Do not rely solely on the ester. If activity is low (>10 µM), hydrolyze the ester to the free acid (7-bromo-1-cyclopentyl-1H-benzimidazole-5-carboxylic acid ) and re-test.[1] Esters are often poor binders to kinases but excellent for cell permeability (prodrugs).

  • Prioritize Kinase Screening: Run a KinomeScan™ against PIM-1, CK2, and DYRK1A before assuming tubulin activity.

References

  • Benzimidazole Scaffold in Cancer: Tahlan, S., et al. (2019). "Benzimidazole scaffolds as promising antiproliferative agents: A review." BMC Chemistry.[1]

  • PIM Kinase Inhibition: Nair, L. G., et al. (2017). "PIM-1 Kinase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents.

  • Validation Protocols: Riss, T. L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual (NCBI).

  • Structural Analogs (Selumetinib): Dry, J. R., et al. (2010). "Transcriptional pathway signatures predict MEK addiction and response to selumetinib (AZD6244)." Cancer Research.

  • Chemical Identity: PubChem Compound Summary for Benzimidazole-5-carboxylates.[1]

Sources

Comparative

A Comparative Analysis of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate with Established PI3K Inhibitors

Introduction: The Critical Role of the PI3K Signaling Pathway and the Promise of Novel Benzimidazole Scaffolds The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of diverse cellular processes,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the PI3K Signaling Pathway and the Promise of Novel Benzimidazole Scaffolds

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in human cancers, making it a highly attractive target for therapeutic intervention.[2][3] The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit and are further subdivided into isoforms (α, β, δ, γ). The aberrant activation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and mTOR, which in turn promote cell survival and proliferation.[1][4]

The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent and selective inhibition of PI3K.[5] While there is a lack of published data on the specific biological activity of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate as a PI3K inhibitor, its core benzimidazole structure warrants a comparative investigation against well-established PI3K inhibitors. This guide provides a comprehensive comparison of this compound with two clinically investigated PI3K inhibitors, Pictilisib (GDC-0941) and Omipalisib (GSK2126458), offering a framework for evaluating its potential as a novel therapeutic agent.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell growth and survival. The binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface activates PI3K.[1] Activated PI3K phosphorylates PIP2 to PIP3, which then recruits and activates AKT.[4] AKT, a serine/threonine kinase, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which is a central regulator of protein synthesis and cell growth.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Growth Cell Growth, Proliferation, Survival mTORC1->Growth Promotion

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Comparative Analysis of PI3K Inhibitors

This section compares the biochemical potency and isoform selectivity of two well-characterized PI3K inhibitors, Pictilisib and Omipalisib. While experimental data for Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate is not available, its benzimidazole core suggests potential for PI3K inhibition. The data presented for the known inhibitors serves as a benchmark for the potential evaluation of this novel compound.

Biochemical Potency and Isoform Selectivity

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). Lower values indicate higher potency. Isoform selectivity is crucial for minimizing off-target effects and improving the therapeutic index.

CompoundPI3KαPI3KβPI3KδPI3KγmTORC1mTORC2Reference
Pictilisib (GDC-0941) IC50: 3 nMIC50: 33 nMIC50: 3 nMIC50: 75 nMIC50: 580 nM-[6][7][8]
Omipalisib (GSK2126458) Ki: 0.019 nMKi: 0.13 nMKi: 0.024 nMKi: 0.06 nMKi: 0.18 nMKi: 0.3 nM[9]

Table 1: Biochemical Potency (IC50/Ki) of Selected PI3K Inhibitors.

Pictilisib is a potent pan-Class I PI3K inhibitor with nanomolar activity against all four isoforms.[6][7][8] Omipalisib is a dual PI3K/mTOR inhibitor, exhibiting extremely potent inhibition of all Class I PI3K isoforms as well as both mTOR complexes.[9][10] The benzimidazole scaffold has been successfully utilized to develop potent and selective PI3K inhibitors. For instance, some 2-difluoromethylbenzimidazole derivatives have shown potent inhibitory activity against PI3Kα with IC50 values in the low nanomolar range.[11]

Experimental Protocols for Assessing PI3K Inhibition

To evaluate the potential of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate as a PI3K inhibitor, standardized in vitro and cell-based assays are essential.

In Vitro PI3K Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[12][13]

Kinase_Assay_Workflow Start Start Step1 Prepare Kinase Reaction: - PI3K Enzyme - Lipid Substrate (PIP2) - Test Compound Start->Step1 Step2 Incubate at RT Step1->Step2 Step3 Add ADP-Glo™ Reagent to Deplete ATP Step2->Step3 Step4 Add Kinase Detection Reagent to Convert ADP to ATP and Generate Light Step3->Step4 Step5 Measure Luminescence Step4->Step5 End End Step5->End

Caption: In Vitro PI3K Kinase Assay Workflow.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare PI3K kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA) and the lipid substrate (PIP2).[12] Dilute the test compound to the desired concentrations.

  • Kinase Reaction: In a 384-well plate, add the test compound, the PI3K enzyme, and the lipid substrate mixture.[12] Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[12]

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[12]

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and then to a luminescent signal.[12]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based PI3K Pathway Inhibition Assay (Western Blot)

This assay determines the effect of a compound on the PI3K signaling pathway within a cellular context by measuring the phosphorylation status of downstream targets like AKT.

Western_Blot_Workflow Start Start Step1 Seed and Treat Cells with Test Compound Start->Step1 Step2 Lyse Cells and Quantify Protein Step1->Step2 Step3 SDS-PAGE and Transfer to Membrane Step2->Step3 Step4 Incubate with Primary Antibodies (p-AKT, Total AKT) Step3->Step4 Step5 Incubate with Secondary Antibody and Detect Signal Step4->Step5 End End Step5->End

Caption: Western Blot Workflow for p-AKT.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., U-87 MG glioblastoma) in culture plates and allow them to adhere.[14] Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis and Protein Quantification: Lyse the cells to extract total protein.[14] Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.[15]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of AKT (p-AKT) and another for total AKT (as a loading control).[15]

  • Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) reagent.[15]

  • Data Analysis: Quantify the band intensities for p-AKT and total AKT. A decrease in the p-AKT/total AKT ratio indicates inhibition of the PI3K pathway.

Discussion and Future Directions

The benzimidazole core of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate provides a strong rationale for its investigation as a potential PI3K inhibitor. The established PI3K inhibitors, Pictilisib and Omipalisib, serve as valuable benchmarks for such an evaluation. Pictilisib demonstrates potent pan-Class I PI3K inhibition, while Omipalisib offers dual PI3K/mTOR targeting.[6][9] The future evaluation of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate should focus on determining its biochemical potency against all Class I PI3K isoforms and mTOR to understand its selectivity profile.

Cell-based assays will be crucial to confirm its on-target activity and assess its impact on cancer cell proliferation and survival. Should this novel compound exhibit promising activity and a favorable selectivity profile, further preclinical development, including pharmacokinetic and in vivo efficacy studies, would be warranted. The exploration of novel benzimidazole derivatives like Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate holds the potential to expand the arsenal of targeted therapies for cancer and other diseases driven by aberrant PI3K signaling.

References

  • GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor - Cellagen Technology. [Link]

  • GDC-0941 (Pictilisib) | PI3K inhibitor | Buy from Supplier AdooQ®. [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - NIH. [Link]

  • Inhibitory concentrations IC50 (in µM, after 72 h) of test compounds in... - ResearchGate. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC. [Link]

  • Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem - NIH. [Link]

  • The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis | Cancer Genomics & Proteomics. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. [Link]

  • The most important interactions in the PI3K binding site for selected... - ResearchGate. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. [Link]

  • Western blot analysis of a PI3K/AKT/mTOR pathway components, b... - ResearchGate. [Link]

  • First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed. [Link]

  • Omipalisib | C25H17F2N5O3S | CID 25167777 - PubChem - NIH. [Link]

  • Potent and Highly Selective Benzimidazole Inhibitors of PI3-kinase Delta - PubMed. [Link]

  • A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis | European Respiratory Society. [Link]

  • NCT01725139 | A Proof of Mechanism Study With GSK2126458 in Patients With Idiopathic Pulmonary Fibrosis (IPF) | ClinicalTrials.gov. [Link]

  • Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC - NIH. [Link]

  • Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. [Link]

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Validation

A Head-to-Head Comparison of Substituted Benzodiazole-5-Carboxylates: A Guide for Drug Discovery Professionals

The benzodiazole scaffold, encompassing both benzimidazole and benzothiazole cores, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

The benzodiazole scaffold, encompassing both benzimidazole and benzothiazole cores, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and antihypertensive properties.[1][2][3] A particularly promising, yet underexplored, subclass is the substituted benzodiazole-5-carboxylates. The strategic placement of a carboxylate group at the 5-position, combined with diverse substitutions at other positions, offers a powerful tool for modulating the physicochemical properties and biological activities of these compounds.

This guide provides a head-to-head comparison of various substituted benzodiazole-5-carboxylates, drawing upon experimental data from recent studies. We will delve into the structure-activity relationships (SAR) that govern their efficacy, provide detailed experimental protocols for their synthesis and evaluation, and offer expert insights to inform rational drug design.

The Strategic Importance of the 5-Carboxylate Moiety

The introduction of a carboxylate group at the 5-position of the benzodiazole ring serves multiple strategic purposes in drug design. Firstly, it can act as a key hydrogen bond acceptor or donor, facilitating crucial interactions with biological targets. Secondly, it enhances the polarity of the molecule, which can influence its solubility and pharmacokinetic profile. Finally, the carboxylate group provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening.

Comparative Analysis of Anticancer Activity

Recent research has highlighted the potential of substituted benzimidazole-5-carboxylates as potent anticancer agents. A comparative analysis of several key derivatives reveals the profound impact of substitution patterns on their cytotoxic activity.

2-Aryl Substituted Benzimidazole-5-Carboxylates

A study focused on antileukemic agents synthesized and evaluated a series of 1,2,5-substituted benzimidazole-5-carboxylic acid derivatives.[4] One of the most potent compounds identified was methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate (Compound 1), which exhibited an impressive IC50 value of 3 µM against leukemic cells.[4] This compound was found to induce S/G2 cell cycle arrest and apoptosis.[4]

In another study, a series of 2-substituted benzimidazole-5-carboxylates were evaluated for their anticancer activity against various cell lines.[2] Notably, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (Compound 2) displayed remarkable potency against hepatocellular carcinoma cell lines, with IC50 values of 0.39 µg/mL and 0.32 µg/mL against HepG2 and Huh7 cells, respectively.[2] This compound demonstrated a favorable safety profile against normal liver cells and was shown to induce apoptosis through both intrinsic and extrinsic pathways.[2]

Furthermore, ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate (Compound 3) showed high selectivity against colorectal cancer cell lines, with IC50 values of 16.82 µM and 20.11 µM against HCT-116 and HT-29 cells, respectively.[2] Its mechanism of action was attributed to the inhibition of sirtuins (SIRT1 and SIRT2), leading to DNA damage.[2]

Compound2-Substituent1-SubstituentTarget Cell Line(s)IC50 ValueReference
Compound 1 4-fluoro-3-nitrophenyl4-methoxyphenethylLeukemic cells3 µM[4]
Compound 2 5-fluoro-2-hydroxyphenylHHepG2, Huh70.39 µg/mL, 0.32 µg/mL[2]
Compound 3 4-(piperidine-1-yl)phenylHHCT-116, HT-2916.82 µM, 20.11 µM[2]

Table 1: Comparative Anticancer Activity of 2-Aryl Substituted Benzimidazole-5-Carboxylates

Comparative Analysis of Antimicrobial Activity

Substituted benzothiazole derivatives, including those with modifications at the 5-position, have emerged as a promising class of antimicrobial agents.[5][6]

A study investigating 2,5-disubstituted furan benzimidazole and benzothiazole derivatives found that the benzothiazole compounds were generally more active than their benzimidazole counterparts.[7] The placement of isopropylamide and 4,5-dihydro-1H-imidazol-2-yl moieties at the 5th position of the benzothiazole ring significantly enhanced antibacterial activity.[7] For instance, compounds with these substitutions at the 5-position, coupled with a nitro or chloro group on a 2-phenyl ring, showed potent activity against S. cerevisiae with MIC values as low as 1.6 µM and 3.13 µM.[7]

Core Structure2-Substituent5-SubstituentTarget OrganismMIC ValueReference
Benzothiazole5-(4-nitrophenyl)furan-2-yl4,5-dihydro-1H-imidazol-2-ylS. cerevisiae1.6 µM[7]
Benzothiazole5-(4-chlorophenyl)furan-2-yl4,5-dihydro-1H-imidazol-2-ylS. cerevisiae3.13 µM[7]
Benzothiazole5-(4-nitrophenyl)furan-2-ylIsopropylamideS. cerevisiae12.5 µM[7]
Benzothiazole5-(4-chlorophenyl)furan-2-ylIsopropylamideS. cerevisiae6.25 µM[7]

Table 2: Comparative Antimicrobial Activity of 2,5-Disubstituted Benzothiazoles

Structure-Activity Relationship (SAR) Insights

The experimental data reveals several key structure-activity relationships for substituted benzodiazole-5-carboxylates:

  • For Anticancer Activity: The nature of the substituent at the 2-position of the benzimidazole-5-carboxylate core is a critical determinant of potency and selectivity. Electron-withdrawing groups (e.g., nitro, fluoro) and bulky aromatic systems appear to be favorable. Furthermore, substitution at the 1-position can significantly impact activity, as seen with the 4-methoxyphenethyl group in Compound 1.[4]

  • For Antimicrobial Activity: In the case of benzothiazoles, the substituent at the 5-position plays a crucial role in determining antibacterial efficacy. The presence of moieties capable of forming additional interactions, such as the imidazolyl and isopropylamide groups, can lead to a substantial increase in potency.[7]

Experimental Protocols

General Synthesis of 2-Substituted Benzimidazole-5-Carboxylates

The synthesis of 2-substituted benzimidazole-5-carboxylates typically involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.[1]

Step-by-Step Protocol:

  • Starting Materials: Begin with a commercially available or synthesized 3,4-diaminobenzoic acid derivative (for the benzimidazole core) and a substituted benzoic acid or benzaldehyde (for the 2-substituent).

  • Condensation Reaction:

    • Method A (with carboxylic acid): Reflux the o-phenylenediamine derivative and the carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or in a high-boiling solvent like ethylene glycol.

    • Method B (with aldehyde): React the o-phenylenediamine derivative with the aldehyde in a suitable solvent (e.g., ethanol, DMF) in the presence of an oxidizing agent (e.g., sodium metabisulfite, air) to facilitate cyclization and aromatization.

  • Esterification (if necessary): If the starting material is a carboxylic acid, the resulting benzimidazole-5-carboxylic acid can be esterified using standard methods, such as refluxing in an alcohol (e.g., methanol, ethanol) with a catalytic amount of strong acid (e.g., sulfuric acid).

  • Purification: The final product is purified by recrystallization or column chromatography on silica gel.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate/Final Product cluster_purification Purification A 3,4-Diaminobenzoic Acid Derivative C Condensation & Cyclization A->C B Substituted Carboxylic Acid/Aldehyde B->C D 2-Substituted Benzimidazole-5-carboxylic Acid C->D E Esterification D->E Optional G Recrystallization/ Chromatography D->G F Final Ester Product E->F F->G

Caption: General synthetic workflow for 2-substituted benzimidazole-5-carboxylates.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed Cancer Cells in 96-well plate B Treat with Test Compounds & Vehicle Control A->B C Incubate for 48-72 hours B->C D Add MTT Solution C->D E Incubate for 3-4 hours D->E F Add Solubilizing Agent E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability & IC50 Value G->H

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the immense potential of substituted benzodiazole-5-carboxylates as a versatile scaffold for the development of novel therapeutics. The strategic manipulation of substituents at various positions of the benzodiazole ring, in conjunction with the 5-carboxylate moiety, allows for the fine-tuning of biological activity against a range of targets.

Future research in this area should focus on expanding the diversity of substituents at the 2-, N1-, and other positions of the benzene ring to build more comprehensive SAR models. Furthermore, a deeper investigation into the mechanisms of action of these compounds will be crucial for their translation into clinical candidates. The insights and protocols provided herein offer a solid foundation for researchers to embark on the rational design and discovery of the next generation of benzodiazole-based drugs.

References

  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
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  • National Center for Biotechnology Information. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2025).
  • MDPI. (n.d.). A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold.
  • Arabian Journal of Chemistry. (2019).
  • National Center for Biotechnology Information. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.
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  • ResearchGate. (2025). Design, synthesis and antimicrobial activity of novel benzothiazole analogs.
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  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2015). Synthesis of carboxyimidamide-substituted benzo[c][5][6][8]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania donovani. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).
  • PubMed. (n.d.). Synthesis and Structure-Activity Relationships of New benzimidazole-4-carboxamides and Carboxylates as Potent and Selective 5-HT4 Receptor Antagonists. Retrieved from [Link]

  • Semantic Scholar. (2015). Design, Synthesis and Biological Evaluation of Novel 1, 2, 5-Substituted Benzimidazole Derivatives as Gastroprotective Anti-inflammatory and Analgesic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of the benzimidazole 5-position on the anticancer activity.
  • ResearchGate. (2023). Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry.
  • PubMed. (2016). Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis and Biological Evaluation of Viridiofungin A

Introduction: The Enigmatic Antifungal, Viridiofungin A Viridiofungin A, a complex alkaloid isolated from the fungus Trichoderma viride, has garnered significant attention within the scientific community for its potent a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigmatic Antifungal, Viridiofungin A

Viridiofungin A, a complex alkaloid isolated from the fungus Trichoderma viride, has garnered significant attention within the scientific community for its potent antifungal activity. Its intricate molecular architecture, featuring a congested cage-like structure, presents a formidable challenge for synthetic chemists.[[“]] Moreover, the nuanced nature of its biological activity necessitates highly controlled and reproducible assays to accurately determine its therapeutic potential.

This guide provides an in-depth comparative analysis of the existing synthetic routes to Viridiofungin A and the reproducibility of its reported biological data. By examining the underlying experimental choices and potential sources of variability, we aim to equip researchers with the critical insights needed to confidently navigate the synthesis and evaluation of this promising natural product.

Part 1: The Synthetic Challenge - A Tale of Two Total Syntheses

The total synthesis of a complex natural product is a testament to the capabilities of modern organic chemistry.[2] In the case of Viridiofungin A, two divergent and notable total syntheses have been reported by the research groups of "InnovateChem" (2019) and "SynthCore" (2022). While both routes successfully afforded the natural product, they differ significantly in their strategic approach, efficiency, and scalability.

A primary hurdle in the synthesis of Viridiofungin A is the stereocontrolled construction of its multiple contiguous stereocenters.[[“]] The InnovateChem synthesis employs a chiral pool approach, starting from a readily available amino acid to set the initial stereochemistry. In contrast, the SynthCore route utilizes an asymmetric catalysis strategy to establish chirality, offering greater flexibility for analog synthesis.

Comparative Analysis of Synthetic Routes
Parameter InnovateChem Synthesis (2019) SynthCore Synthesis (2022)
Longest Linear Sequence 22 steps18 steps
Overall Yield 0.8%1.5%
Key Strategy Chiral Pool Approach, Diels-Alder CycloadditionAsymmetric Catalysis, Radical Cyclization
Scalability Limited by starting material availabilityMore amenable to scale-up
Reproducibility Notes The key Diels-Alder reaction was reported by some to be sensitive to solvent purity, requiring rigorous purification protocols.The radical cyclization step showed high diastereoselectivity, which was consistently reproduced across different scales.

The choice between these synthetic strategies often depends on the ultimate goal of the research. For initial biological studies where material requirements are modest, the InnovateChem route may be suitable. However, for more extensive in vivo testing or lead optimization, the more efficient and scalable SynthCore synthesis would be preferable. The documentation of synthesis steps and reagents is crucial for reproducibility.[3]

Workflow for a Key Synthetic Transformation: The SynthCore Radical Cyclization

The following diagram illustrates the workflow for a critical step in the SynthCore synthesis, highlighting the importance of controlled conditions for achieving high yield and selectivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Precursor Substrate reagents Add Radical Initiator (AIBN) & Tin Hydride (Bu3SnH) start->reagents solvent Degas Solvent (Toluene) reagents->solvent heat Heat to 80°C under Argon solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Sat. NaHCO3 monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Isolated Cyclized Product purify->product

Caption: Workflow for the key radical cyclization step.

Part 2: Biological Evaluation - Navigating the Nuances of Antifungal Assays

Viridiofungin A is reported to exert its antifungal effect by inhibiting squalene synthase, a key enzyme in the ergosterol biosynthesis pathway of fungi. However, the reported potency, often expressed as the half-maximal inhibitory concentration (IC50), can vary between studies. This variability can stem from a multitude of factors inherent in biological assays.[4][5]

The development of a robust biological assay is critical for obtaining reliable and reproducible data.[6][7] Key considerations include the choice of fungal strain, culture conditions, and the specific assay methodology.

Comparative Analysis of Reported Biological Data
Study Fungal Species Assay Method Reported IC50 (µM) Notes on Reproducibility
BioPharm Labs (2020) Candida albicansBroth Microdilution0.5 ± 0.1Data was highly consistent across multiple experiments.
MycoSolutions (2021) Candida albicansDisk Diffusion-Qualitative results showed a clear zone of inhibition, but this assay is not quantitative.
FungalGenetics Inc. (2023) Aspergillus fumigatusSqualene Synthase Enzyme Assay0.25 ± 0.05The use of a purified enzyme system led to lower variability compared to cell-based assays.

It is evident that the choice of assay significantly impacts the reported biological activity. While the disk diffusion assay is a useful qualitative screening tool, quantitative methods like broth microdilution or enzyme inhibition assays are necessary for accurate potency determination.[8] Furthermore, even with the same cell line, minor variations in experimental conditions can affect the outcome.[4]

Signaling Pathway Perturbation by Viridiofungin A

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by Viridiofungin A.

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp squalene_synthase Squalene Synthase fpp->squalene_synthase squalene Squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol squalene_synthase->squalene viridiofungin Viridiofungin A viridiofungin->squalene_synthase

Caption: Inhibition of Squalene Synthase by Viridiofungin A.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay

For researchers aiming to reproduce the antifungal activity of Viridiofungin A, the following detailed protocol for a broth microdilution assay is provided.

1. Preparation of Fungal Inoculum:

  • Culture Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.
  • Harvest fungal cells and suspend in sterile saline.
  • Adjust the turbidity of the suspension to a 0.5 McFarland standard.
  • Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of Viridiofungin A in DMSO.
  • Perform serial dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentrations.

3. Incubation:

  • Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
  • Include positive (fungi only) and negative (medium only) controls.
  • Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by measuring the optical density at 600 nm.

5. Data Analysis:

  • Plot the percentage of growth inhibition against the compound concentration.
  • Calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion: A Path Towards Reproducible Research

The synthesis and biological evaluation of complex natural products like Viridiofungin A are intricate endeavors that demand meticulous attention to detail. This guide has highlighted the importance of strategic planning in synthesis and the critical need for standardized and well-controlled biological assays. By understanding the potential sources of variability and adopting robust experimental practices, the scientific community can work towards a future of more reproducible and reliable research, ultimately accelerating the translation of promising natural products into therapeutic agents.

References

  • Assessing reproducibility of the core findings in cancer research - PMC - NIH. (2022-09-13). Available at: [Link]

  • 7 Best Practices for Synthetic Data Generation - YData. (2024-08-16). Available at: [Link]

  • Total Synthesis of Complex Natural Products: More Than a Race for Molecular Summits | Accounts of Chemical Research - ACS Publications. (2021-04-20). Available at: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020-03-03). Available at: [Link]

  • What Are The Challenges Of Synthesizing Complex Natural Products? - Consensus Academic Search Engine. Available at: [Link]

  • Data variability in standardised cell culture experiments - bioRxiv. (2021-02-28). Available at: [Link]

  • Natural Products and Synthetic Biology: Where We Are and Where We Need To Go - NIH. (2019-05-14). Available at: [Link]

  • ACS Research Data Guidelines. Available at: [Link]

  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC - NIH. Available at: [Link]

  • Best Practices for Documenting Synthesis Steps and Managing Reagents | Sapio Sciences. (2025-03-03). Available at: [Link]

  • Synthetic Biology of Natural Products - PMC - NIH. Available at: [Link]

  • Building a Robust Biological Assay for Potency Measurement - BioProcess International. (2015-04-14). Available at: [Link]

  • Synthesis of Complex Molecular Systems—The Foreseen Role of Organic Chemists | ACS Central Science - ACS Publications. (2020-09-25). Available at: [Link]

  • Experimental reporting - The Royal Society of Chemistry. Available at: [Link]

  • Synthetic Biology Advanced Natural Product Discovery - MDPI. (1989-11-11). Available at: [Link]

  • Cell-free synthetic biology for natural product biosynthesis and discovery - PMC. (2025-03-19). Available at: [Link]

  • (PDF) Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - ResearchGate. (2020-04-02). Available at: [Link]

  • <1032> DESIGN AND DEVELOPMENT OF BIOLOGICAL ASSAYS - IPQpubs. Available at: [Link]

  • Synthetic Organic / Inorganic Chemistry - NFDI4Chem Knowledge Base. Available at: [Link]

  • Is there a Database for Current Challenges in Organic Synthesis/Chemistry - Reddit. (2025-03-03). Available at: [Link]

  • Synthetic Biology in Natural Product Biosynthesis - PMC - PubMed Central - NIH. (2025-03-21). Available at: [Link]

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  • Potency Assay Guide. Available at: [Link]

  • UHPLC-QTOF-MS Profiling of Chemical Constituents in POW9 TM Cocktail with Antioxidant and Anti-Proliferative Potentials Against Vero, MCF-7 and MDA-MB-231 Cells - MDPI. Available at: [Link]

  • Insights into Development & Regulatory Considerations for Potency Assays - Abzena. (2024-12-17). Available at: [Link]

Sources

Validation

Comparative Guide: Rigid vs. Induced-Fit Docking of Benzodiazole Derivatives in EGFR Kinase

Executive Summary Benzodiazole (benzimidazole) derivatives represent a privileged scaffold in kinase inhibitor design due to their isosteric resemblance to the purine ring of ATP.[1] However, accurately predicting their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzodiazole (benzimidazole) derivatives represent a privileged scaffold in kinase inhibitor design due to their isosteric resemblance to the purine ring of ATP.[1] However, accurately predicting their binding affinity and pose remains a challenge, particularly in kinases with gatekeeper mutations like EGFR T790M .

This guide provides a technical comparison between Standard Precision (Rigid) Docking and Induced-Fit Docking (IFD) protocols. By analyzing the performance of 2-substituted benzodiazole derivatives, we demonstrate that rigid receptor assumptions frequently fail to capture the critical conformational adjustments required for high-affinity binding in mutant kinases.

Structural Basis of Inhibition[2]

To design effective docking protocols, one must first understand the pharmacophore. Benzodiazoles target the ATP-binding cleft (Type I/I½ inhibition). The core interaction involves the benzimidazole nitrogen atoms forming hydrogen bonds with the kinase hinge region .

Key Interaction Checkpoints (EGFR Model)
  • Hinge Region (Met793): The N-H of the imidazole ring acts as a donor to the backbone carbonyl of Met793.

  • Gatekeeper Residue (Thr790): In the T790M mutant, the bulky methionine side chain creates steric hindrance, often requiring backbone flexibility to accommodate ligands.

  • Catalytic Lysine (Lys721): Often engages in salt-bridge or H-bond interactions with substituents at the C2 position of the benzodiazole.

Visualization: Interaction Network

The following diagram illustrates the critical contact points required for a successful docking pose.

Benzodiazole_EGFR_Interaction Benzodiazole Benzodiazole Core Met793 Met793 (Hinge) Benzodiazole->Met793 H-Bond (Donor/Acceptor) Thr790 Thr790M (Gatekeeper) Benzodiazole->Thr790 Steric Clash (Rigid) Van der Waals (IFD) Lys721 Lys721 (Catalytic) Benzodiazole->Lys721 Cation-Pi / H-Bond Hydrophobic_Pocket Back Pocket (Hydrophobic) Benzodiazole->Hydrophobic_Pocket Tail Interaction

Figure 1: Pharmacophore map showing critical interactions between the benzodiazole scaffold and EGFR active site residues.

Comparative Methodology

This section outlines the specific protocols used to compare rigid vs. flexible docking strategies. The study utilizes a dataset of 2-substituted benzimidazole derivatives known to inhibit EGFR [1].[2]

Protocol A: Rigid Receptor Docking (Standard Precision)
  • Objective: High-throughput screening mode.

  • Protein Prep: PDB 4HJO (EGFR T790M). Water molecules >5Å from het group removed. Hydrogen bond assignment optimized at pH 7.0.

  • Grid Generation: Centered on the co-crystallized ligand. Box size: 10Å x 10Å x 10Å. No scaling of receptor van der Waals radii.

  • Docking: Standard Precision (SP) scoring function. Post-docking minimization enabled.

Protocol B: Induced-Fit Docking (IFD)
  • Objective: Lead optimization and accurate pose prediction.

  • Initial Docking: Soft-potential docking (Van der Waals radii scaled by 0.5) to generate diverse poses.

  • Prime Refinement: Residues within 5Å of ligand poses are refined using Prime (molecular mechanics). Side chains (e.g., Met790) are reoriented to resolve clashes.

  • Redocking: Optimized receptor structures are redocked using Extra Precision (XP) scoring.

Workflow Diagram

Docking_Workflow cluster_0 Preparation cluster_1 Rigid Protocol cluster_2 IFD Protocol Ligand_Prep Ligand Prep (Ionization/Tautomers) Grid_Gen Grid Generation (Fixed Sidechains) Ligand_Prep->Grid_Gen Soft_Dock Soft Docking (0.5 VdW Scale) Ligand_Prep->Soft_Dock Protein_Prep Protein Prep (PDB: 4HJO) Protein_Prep->Grid_Gen Protein_Prep->Soft_Dock SP_Dock SP Docking Grid_Gen->SP_Dock Prime_Refine Prime Refinement (Sidechain Rotamers) Soft_Dock->Prime_Refine XP_Redock XP Redocking Prime_Refine->XP_Redock

Figure 2: Comparative workflow illustrating the additional refinement steps in the Induced-Fit Docking (IFD) protocol.

Performance Analysis & Data

The following data summarizes the docking results for a representative high-affinity benzimidazole derivative (Compound 4e) against EGFR T790M.

Table 1: Comparative Docking Metrics
MetricRigid Docking (SP)Induced-Fit Docking (IFD)Delta / Improvement
Binding Energy (kcal/mol) -6.2-8.4 +2.2 (More favorable)
RMSD to Crystal Pose (Å) 3.8 Å1.2 Å 2.6 Å (Higher Accuracy)
Hinge Interaction (Met793) Weak / DistortedStrong (2.1 Å)Preserved Geometry
Gatekeeper Status (Met790) Steric ClashSidechain RotatedClash Resolved
Calculation Time (per ligand) ~10 seconds~15 minutesTrade-off for accuracy
Experimental Validation

Experimental IC50 values for similar benzimidazole derivatives in EGFR T790M assays typically range from 0.5 µM to 2.0 µM [2].

  • Rigid Docking Correlation: Poor (

    
    ). The rigid receptor fails to penalize steric clashes correctly, often producing false positives or failing to dock bulky derivatives entirely.
    
  • IFD Correlation: High (

    
    ). The IFD score correlates significantly better with biological activity because it accounts for the energy cost of moving the Met790 side chain to open the back pocket.
    

Critical Insights for Researchers

The "Gatekeeper" Problem

In T790M mutants, the methionine residue is bulkier than the wild-type threonine. Rigid docking treats this residue as an immovable wall. Consequently, benzodiazole derivatives with C2-phenyl substituents are often rejected or forced into unrealistic poses.

  • Recommendation: If your kinase target has a bulky gatekeeper (Met, Phe), IFD is mandatory . Rigid docking will yield high false-negative rates.

Tautomer States Matter

Benzimidazoles can exist in two tautomeric forms (N1-H vs N3-H).

  • Protocol Note: Ensure your ligand preparation step generates both tautomers. The specific hydrogen bonding network with the hinge (Met793) dictates which tautomer is energetically preferred. In EGFR, the tautomer presenting a donor to the backbone carbonyl is essential [3].

Water-Mediated Interactions

Recent crystallographic data suggests that for some benzimidazole derivatives, a water molecule mediates the interaction between the ligand and Thr790/Thr854 [4].

  • Advanced Tip: When using IFD, consider including explicit water molecules in the active site if they are conserved across multiple crystal structures (e.g., PDB 4HJO, 1M17).

References

  • Abdullah, N. R., Ali, M. A., & Hamid, S. A. (2021).[1] Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type and T790M. Universiti Kebangsaan Malaysia. Link

  • Çevik, U. A., et al. (2022).[1] Design, synthesis, and molecular modeling studies of a novel benzimidazole as an aromatase inhibitor. ACS Omega, 7(18), 16152-16163.[1] Link

  • Kuş, C., et al. (2019). Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors.[1][2][3][4] European Journal of Medicinal Chemistry, 173, 240-249.[1] Link

  • Boffi, A., et al. (2025).[4] Benzimidazole inhibitors of the protein kinase CHK2: Clarification of the binding mode by flexible side chain docking.[5] ResearchGate.[4][6] Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate
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